Resolvin E1-d4-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,16E,18S)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18-,19+/m0/s1/i5D,7D,9D,13D |
InChI Key |
AOPOCGPBAIARAV-QLBRDRFESA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C/[C@H](CC)O)/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Resolvin E1-d4: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Chemical Structure, and Experimental Protocols of Resolvin E1-d4 for Researchers, Scientists, and Drug Development Professionals.
Resolvin E1-d4 (RvE1-d4) is the deuterated analogue of Resolvin E1 (RvE1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Due to its isotopic labeling, RvE1-d4 serves as an essential internal standard for the accurate quantification of endogenous RvE1 in biological samples using mass spectrometry-based techniques.[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to Resolvin E1-d4 and its parent compound, Resolvin E1.
Core Data Presentation
The following table summarizes the key quantitative data for Resolvin E1 and its deuterated form, Resolvin E1-d4.
| Property | Resolvin E1 (RvE1) | Resolvin E1-d4 (RvE1-d4) |
| Formal Name | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic-6,7,14,15-d4 acid |
| CAS Number | 552830-51-0 | 2714040-94-3[3] |
| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₂₆D₄O₅[1] |
| Molecular Weight | 350.5 g/mol | 354.5 g/mol |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) |
| λmax | 272 nm | 272 nm |
| Solubility (Ethanol) | 50 mg/mL | 50 mg/mL |
| SMILES | CC--INVALID-LINK--/C=C/C=C\C--INVALID-LINK--/C=C/C=C/C=C--INVALID-LINK--CCCC(=O)O | CC--INVALID-LINK--/C=C/C([2H])=C([2H])\C--INVALID-LINK--/C=C/C=C/C([2H])=C([2H])--INVALID-LINK--CCCC(O)=O |
Chemical Structure
Resolvin E1 is a trihydroxy-substituted eicosapentaenoic acid. Its stereochemistry has been fully assigned as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. The deuterated form, Resolvin E1-d4, has four deuterium atoms incorporated at the 6, 7, 14, and 15 positions. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry.
Signaling Pathways of Resolvin E1
Resolvin E1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). Upon binding, it initiates a signaling cascade that leads to the attenuation of inflammatory responses and the promotion of tissue repair. The binding of RvE1 to ChemR23 can lead to the phosphorylation of downstream targets such as Akt and extracellular signal-regulated kinase (ERK). This signaling pathway ultimately inhibits the activation of the pro-inflammatory transcription factor NF-κB and enhances macrophage phagocytosis of apoptotic cells and debris.
References
Resolvin E1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory and pro-resolving actions of RvE1. It details its interactions with specific G protein-coupled receptors, the subsequent downstream signaling cascades, and its diverse cellular effects. This guide also includes a summary of key quantitative data, detailed experimental protocols for studying its mechanism of action, and visual representations of its signaling pathways. Information regarding the mechanism of action of deuterated forms of Resolvin E1 is not available in the current scientific literature. Deuterated analogs of lipid mediators are most commonly utilized as internal standards in mass spectrometry-based analyses for accurate quantification of their non-deuterated counterparts.
Introduction
Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is now understood to be an active, coordinated process mediated by a superfamily of endogenous lipid mediators, the SPMs, which include resolvins, lipoxins, protectins, and maresins. Resolvin E1 (RvE1) is a prominent member of the E-series resolvins, biosynthesized from EPA via the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in cellular interactions, for instance between endothelial cells and leukocytes.[1][2] RvE1 exhibits potent bioactions, including the inhibition of leukocyte infiltration, stimulation of macrophage phagocytosis of apoptotic cells and debris, and the reduction of pro-inflammatory cytokine production.[3][4][5]
Mechanism of Action: Receptor Engagement and Downstream Signaling
RvE1 exerts its biological functions by binding to and activating specific G protein-coupled receptors (GPCRs) expressed on various immune and non-immune cells. The two primary receptors for RvE1 are ChemR23 (also known as chemokine-like receptor 1, CMKLR1) and BLT1 (leukotriene B4 receptor 1).
ChemR23: The Pro-Resolving Receptor
ChemR23 is a high-affinity receptor for RvE1, primarily expressed on monocytes, macrophages, and dendritic cells. The binding of RvE1 to ChemR23 initiates a cascade of intracellular signaling events that collectively promote the resolution of inflammation.
-
Inhibition of NF-κB Signaling: A key anti-inflammatory action of RvE1 mediated through ChemR23 is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Upon activation by pro-inflammatory stimuli like TNF-α, the NF-κB signaling cascade is triggered, leading to the transcription of numerous pro-inflammatory genes. RvE1, by activating ChemR23, attenuates TNF-α-induced NF-κB activation.
-
Activation of PI3K/Akt and ERK/MAPK Pathways: RvE1 binding to ChemR23 also stimulates the phosphorylation and activation of protein kinase B (Akt) via the phosphatidylinositol 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) of the mitogen-activated protein kinase (MAPK) family. These pathways are implicated in various cellular processes, including cell survival, proliferation, and the enhancement of phagocytosis.
BLT1: A Dual Role in Modulating Leukocyte Activity
The leukotriene B4 (LTB4) receptor, BLT1, is a high-affinity receptor for the potent pro-inflammatory chemoattractant LTB4 and is predominantly expressed on neutrophils. RvE1 also binds to BLT1, but with a lower affinity compared to LTB4, and acts as a partial agonist or antagonist. This interaction is a critical component of RvE1's ability to dampen acute inflammation.
-
Inhibition of Neutrophil Infiltration: By binding to BLT1, RvE1 competitively inhibits the pro-inflammatory signaling induced by LTB4. This leads to a reduction in neutrophil chemotaxis, adhesion, and transmigration to sites of inflammation.
-
Attenuation of Pro-inflammatory Signaling: RvE1's interaction with BLT1 can also lead to the attenuation of LTB4-induced NF-κB activation and calcium mobilization in leukocytes.
Cellular and Physiological Effects of Resolvin E1
The activation of ChemR23 and modulation of BLT1 signaling by RvE1 translate into a range of beneficial cellular and physiological effects that collectively promote the resolution of inflammation and a return to tissue homeostasis.
-
Inhibition of Leukocyte Recruitment: RvE1 is a potent inhibitor of polymorphonuclear leukocyte (PMN) infiltration into inflamed tissues. It achieves this by inhibiting transendothelial migration and promoting the shedding of L-selectin, an adhesion molecule on the surface of leukocytes.
-
Enhancement of Phagocytosis: RvE1 stimulates the phagocytic activity of macrophages, enhancing the clearance of apoptotic neutrophils (efferocytosis), cellular debris, and pathogens. This non-phlogistic clearance is a hallmark of inflammation resolution.
-
Modulation of Cytokine and Chemokine Production: RvE1 skews the cytokine profile at the site of inflammation from pro-inflammatory to anti-inflammatory. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, while in some contexts, it can promote the production of anti-inflammatory cytokines like IL-10.
-
Tissue Protection and Repair: Beyond its direct anti-inflammatory and pro-resolving actions, RvE1 has been shown to have tissue-protective and pro-reparative effects in various models of inflammatory disease, including periodontitis, colitis, and cardiovascular injury.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of Resolvin E1 with its receptors and its biological activities.
| Parameter | Receptor | Cell Type/System | Value | Reference |
| Binding Affinity (Kd) | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4 nM | |
| BLT1 | Recombinant human BLT1 | 45 nM | ||
| BLT1 | Human PMN membrane fractions | 48.3 nM | ||
| EC50 | ChemR23 | ChemR23-transfected cells (NF-κB inhibition) | ~1.0 nM |
Table 1: Receptor Binding Affinities and Effective Concentrations of Resolvin E1.
| Experimental Model | RvE1 Concentration/Dose | Observed Effect | Reference |
| Zymosan-induced peritonitis (mouse) | 100 ng per mouse | ~50% reduction in leukocyte infiltration | |
| Macrophage phagocytosis of zymosan (in vitro) | 0.1 nM | Significant enhancement of phagocytosis | |
| TNF-α-induced NF-κB activation (in vitro) | 0.1 - 100 nM | Concentration-dependent inhibition | |
| Akt phosphorylation (ChemR23-transfected CHO cells) | 0.01 - 100 nM | Dose-dependent increase in phosphorylation |
Table 2: In Vivo and In Vitro Bioactivities of Resolvin E1.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the mechanism of action of Resolvin E1.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of Resolvin E1 for its receptors (ChemR23 and BLT1).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with human ChemR23 or BLT1.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
Incubate a fixed concentration of radiolabeled RvE1 (e.g., [³H]RvE1) with the cell membrane preparation in the presence of increasing concentrations of unlabeled RvE1 (for competition binding).
-
Incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Macrophage Phagocytosis Assay
Objective: To assess the effect of Resolvin E1 on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Isolation and Culture:
-
Isolate primary macrophages from peritoneal lavage or bone marrow of mice, or use a macrophage-like cell line (e.g., THP-1).
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Treatment with Resolvin E1:
-
Pre-incubate the macrophages with varying concentrations of RvE1 or vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., FITC-labeled zymosan or E. coli) to the macrophage cultures.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
NF-κB Activation Assay
Objective: To determine the inhibitory effect of Resolvin E1 on NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line that expresses the RvE1 receptor of interest (e.g., HEK293 cells transfected with ChemR23).
-
Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).
-
-
Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of RvE1 or vehicle.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α.
-
-
Reporter Gene Assay:
-
After a suitable incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).
-
Calculate the percentage of inhibition of NF-κB activation by RvE1.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of Resolvin E1 and a typical experimental workflow for studying its effects on phagocytosis.
Caption: Signaling pathways of Resolvin E1 through its receptors ChemR23 and BLT1.
Caption: A typical experimental workflow for a macrophage phagocytosis assay.
Conclusion
Resolvin E1 is a key endogenous mediator that actively orchestrates the resolution of inflammation. Its multifaceted mechanism of action, involving dual receptor engagement and the modulation of critical intracellular signaling pathways, underscores its therapeutic potential for a wide range of inflammatory diseases. By inhibiting leukocyte infiltration, enhancing the clearance of cellular debris, and dampening pro-inflammatory signaling, RvE1 promotes a return to tissue homeostasis. Further research into the clinical applications of RvE1 and the development of stable analogs holds significant promise for the future of anti-inflammatory and pro-resolving therapies. While deuterated forms of RvE1 are valuable tools for its quantification, there is currently no evidence to suggest they possess a distinct mechanism of action.
References
- 1. Combination of resolvin E1 and lipoxin A4 promotes the resolution of pulpitis by inhibiting NF-κB activation through upregulating sirtuin 7 in dental pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Resolvins: EPA and DHA Derivatives Can Be Useful in the Prevention and Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Endogenous Eicosapentaenoic Acid and Docosahexaenoic Acid-Derived Resolvins in Systemic Sclerosis [frontiersin.org]
Biological functions of E-series resolvins in inflammation
An In-Depth Technical Guide to the Biological Functions of E-Series Resolvins in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Among these, the E-series resolvins (RvEs), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), are potent agonists that actively terminate the inflammatory response and promote a return to tissue homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and core biological functions of Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4). We detail their interactions with specific G-protein coupled receptors, delineate their downstream signaling pathways, present quantitative data on their bioactions, and describe key experimental protocols for their study.
Biosynthesis of E-Series Resolvins
E-series resolvins are biosynthesized from their precursor, eicosapentaenoic acid (EPA), through sequential enzymatic reactions involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes.[1] The initial step often involves the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE).[2][3]
-
Resolvin E1 (RvE1) and Resolvin E2 (RvE2): The biosynthesis of RvE1 and RvE2 is initiated by acetylated COX-2 or CYP450, which converts EPA to 18R-HEPE.[1][3] This intermediate is then processed by the 5-lipoxygenase (5-LOX) pathway in leukocytes. 5-LOX converts 18R-HEPE into an unstable 5S-hydroperoxy-18R-HEPE intermediate. This intermediate can either be reduced to form RvE2 (5S,18R-dihydroxy-eicosapentaenoic acid) or converted to a 5S,6S-epoxide, which is then hydrolyzed to form RvE1 (5S,12R,18R-trihydroxy-eicosapentaenoic acid).
-
Resolvin E3 (RvE3): RvE3 (17,18-dihydroxyeicosapentaenoic acid) is generated from EPA via the 12/15-lipoxygenase pathway, a pathway prominent in eosinophils.
-
Resolvin E4 (RvE4): RvE4 (5S,15S-dihydroxy-eicosapentaenoic acid) is a more recently identified member, biosynthesized from EPA under conditions of physiologic hypoxia.
Caption: Biosynthesis pathways for key E-series resolvins from EPA.
Mechanisms of Action: Receptors and Signaling
E-series resolvins exert their potent pro-resolving functions by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of immune cells.
Key Receptors
-
ChemR23 (ERV1/CMKLR1): This is a primary receptor for RvE1. It is expressed on monocytes and is particularly upregulated on pro-inflammatory M1 macrophages, but not on anti-inflammatory M2 macrophages. RvE1 binding to ChemR23 is crucial for mediating its effects on macrophages, such as enhancing phagocytosis and repolarizing M1 macrophages toward a resolution phenotype. RvE2 also stereoselectively activates ChemR23.
-
BLT1 (Leukotriene B4 Receptor 1): RvE1 also interacts with BLT1, the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4). RvE1 acts as a partial agonist or functional antagonist at this receptor. By binding to BLT1, RvE1 dampens LTB4-induced signaling, thereby inhibiting neutrophil chemotaxis and activation. RvE3 has also been shown to antagonistically interact with BLT1.
-
GPR32: While primarily identified as a receptor for D-series resolvins like RvD1, some studies suggest potential cross-talk or shared signaling components, though its role in E-series resolvin signaling is less defined.
Downstream Signaling Pathways
Activation of these receptors initiates intracellular signaling cascades that orchestrate the resolution of inflammation.
-
Inhibition of NF-κB Signaling: A central mechanism for the anti-inflammatory action of RvE1 is the inhibition of the nuclear factor-κB (NF-κB) pathway. Upon binding to ChemR23, RvE1 attenuates TNF-α-mediated NF-κB activation, a key transcription factor for many pro-inflammatory cytokines. This leads to a reduction in the production of cytokines like TNF-α, IL-6, and IL-1β.
-
PI3K/Akt and ERK/MAPK Pathways: RvE1 binding to ChemR23 stimulates the phosphorylation of Akt and ribosomal protein S6 through a phosphatidylinositol 3-kinase (PI3K)-dependent pathway. This signaling cascade is linked to the enhancement of macrophage phagocytosis. The ERK/MAPK pathway is also involved, as its inhibition can block RvE1-enhanced phagocytosis.
-
Calcium Mobilization: RvE1 can partially induce and subsequently block LTB4-stimulated intracellular calcium mobilization, consistent with its antagonistic action at the BLT1 receptor.
Caption: RvE1 signals via ChemR23 to boost phagocytosis and BLT1 to block inflammation.
Core Biological Functions in Inflammation
E-series resolvins orchestrate a multi-pronged approach to actively resolve inflammation.
Regulation of Leukocyte Trafficking and Function
A cardinal sign of acute inflammation is the infiltration of neutrophils (PMNs) into tissue. E-series resolvins are potent regulators of this process.
-
Inhibition of Neutrophil Infiltration: RvE1, RvE2, RvE3, and 18-deoxy-RvE3 all potently inhibit or stop PMN infiltration in various in vivo models of inflammation, such as zymosan-induced peritonitis. RvE1 reduces PMN transendothelial migration, a critical step in entering inflamed tissue.
-
Modulation of Neutrophil Apoptosis: RvE1 can promote phagocytosis-induced apoptosis in neutrophils, which is a key step for their clearance from the inflammatory site.
-
Downregulation of Adhesion Molecules: RvE2 has been shown to rapidly downregulate the surface expression of integrins on human leukocytes, which are essential for their adhesion to the endothelium and subsequent migration.
Enhancement of Phagocytosis and Efferocytosis
The clearance of apoptotic cells (efferocytosis), cellular debris, and microbes by phagocytes, particularly macrophages, is a hallmark of successful resolution.
-
Stimulation of Macrophage Phagocytosis: RvE1, RvE2, and RvE4 all enhance the phagocytic capacity of macrophages. RvE1 stimulates macrophages to ingest apoptotic PMNs, zymosan particles, and bacteria. This action is mediated primarily through the ChemR23 receptor.
-
Repolarization of Macrophages: RvE1 promotes the repolarization of pro-inflammatory M1 macrophages toward a non-phlogistic, pro-resolving phenotype. This shift is characterized by increased phagocytic activity and a switch in cytokine production.
Modulation of Cytokine and Chemokine Production
E-series resolvins actively reprogram the local cytokine environment from pro-inflammatory to pro-resolving.
-
Suppression of Pro-inflammatory Cytokines: RvE1 and RvD1 decrease the LPS-induced gene expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β in microglial cells. In models of autoimmune hepatitis, RvD1 and RvE1 significantly reduced serum levels of TNF-α, IFN-γ, IL-2, IL-1β, and IL-6.
-
Stimulation of Anti-inflammatory Cytokines: RvE2 enhances the production of the anti-inflammatory cytokine IL-10 by human macrophages. This contributes to dampening the inflammatory response.
-
Regulation of the IL-23/IL-17 Axis: In a model of allergic airway inflammation, RvE1, RvE2, and RvE3 suppressed IL-23 release from dendritic cells. RvE3 administration in vivo reduced levels of both IL-23 and the downstream pro-inflammatory cytokine IL-17A, highlighting a key mechanism in controlling allergic responses.
Quantitative Data on E-Series Resolvin Bioactions
The following tables summarize key quantitative data from experimental studies, demonstrating the potency of E-series resolvins.
Table 1: Effects of E-Series Resolvins on Leukocyte Functions
| Resolvin | Concentration | Cell Type / Model | Effect | Percent Change / Value | Citation |
|---|---|---|---|---|---|
| RvE1 | 0.01-100 nM | Human ChemR23-CHO cells | Dose-dependent phosphorylation of Akt | - | |
| RvE1 | 100 nM | Human Macrophages | Stimulated zymosan uptake | 95 ± 27% increase vs. vehicle | |
| RvE1 | 10 nM | Human M1 Macrophages | Increased IL-10 transcription | Not specified | |
| RvE1 | 100 ng (i.v.) | Murine Peritonitis (BLT1-/-) | Reduced PMN infiltration (BLT1-dependent) | Sharply reduced effect in KO | |
| RvE1 | 1.0 µg (i.v.) | Murine Peritonitis (BLT1-/-) | Reduced PMN infiltration (BLT1-independent) | Significant reduction | |
| RvE2 | 1-10 nM | Human Neutrophils | Regulates chemotaxis | Not specified | |
| RvE2 | 1-10 nM | Human Macrophages | Enhances phagocytosis | ~20-40% enhancement | |
| RvE2 | 100 nM | Human Macrophages | Enhances LPS-induced IL-10 production | ~175% increase vs. LPS alone | |
| RvE3 | 1 µ g/mouse | Murine Allergic Airway Inflammation | Reduction in total BALF leukocytes | ~50% reduction vs. vehicle |
| RvE3 | 1 µ g/mouse | Murine Allergic Airway Inflammation | Reduction in BALF eosinophils | ~60% reduction vs. vehicle | |
Table 2: Receptor Binding and Signaling Parameters
| Ligand | Receptor | Cell / System | Parameter | Value | Citation |
|---|---|---|---|---|---|
| RvE1 | BLT1 | Recombinant human BLT1 | Binding Affinity (Kd) | 45 nM | |
| RvE1 | Human PMN membranes | Human PMNs | Binding Affinity (Kd) | 48.3 nM |
| RvE2 | Leukocyte GPCRs | Human Neutrophils | Binding Affinity (Kd) | 24.7 ± 10.1 nM | |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of lipid mediators. Below are outlines of commonly cited experimental protocols.
Zymosan-Induced Peritonitis in Mice
This is a classic self-resolving inflammation model used to study the in vivo effects of pro-resolving mediators.
-
Objective: To assess the ability of a compound to reduce leukocyte infiltration and promote resolution.
-
Methodology:
-
Induction: Male FVB mice (6-8 weeks old) are administered zymosan A (1 mg/mL in sterile saline) via intraperitoneal (i.p.) injection to induce peritonitis.
-
Treatment: Test compounds (e.g., RvE1 at 100 ng) or vehicle (saline) are administered intravenously (i.v.) or i.p. at a specified time relative to zymosan challenge (e.g., concurrently or during the resolution phase).
-
Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), mice are euthanized. The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA.
-
Cellular Analysis: The peritoneal lavage fluid is collected. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis (Lipidomics): Exudates can be subjected to solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of resolvins, leukotrienes, and prostaglandins.
-
-
Key Readouts: Total number of infiltrating leukocytes, number of PMNs, number of macrophages, and levels of inflammatory/pro-resolving mediators.
Caption: Standard workflow for evaluating resolvin efficacy in a murine peritonitis model.
Macrophage Phagocytosis Assay (In Vitro)
This assay quantifies the effect of resolvins on the phagocytic capacity of macrophages.
-
Objective: To measure the enhancement of phagocytosis of particles (e.g., zymosan, apoptotic cells) by macrophages.
-
Methodology:
-
Cell Culture: Human peripheral blood monocytes are isolated and differentiated into macrophages over 5-7 days, or a macrophage cell line (e.g., J774A.1) is used. Cells are plated in multi-well plates.
-
Particle Preparation: Zymosan A particles are opsonized with serum and labeled with a fluorescent dye (e.g., FITC). Alternatively, human neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation) and then fluorescently labeled.
-
Treatment: Macrophages are pre-incubated with various concentrations of a resolvin (e.g., RvE1 at 0.1-100 nM) or vehicle for a short period (e.g., 15-30 minutes) at 37°C.
-
Phagocytosis: Labeled particles are added to the macrophage cultures and incubated for a set time (e.g., 30-60 minutes) to allow for phagocytosis.
-
Quenching and Washing: The reaction is stopped by placing the plate on ice. Extracellular fluorescence is quenched using a quenching agent like trypan blue. Non-ingested particles are removed by washing.
-
Quantification: The amount of phagocytosis is quantified by measuring the fluorescence intensity using a plate reader or by analyzing the percentage of fluorescent cells and the mean fluorescence intensity per cell using flow cytometry.
-
-
Key Readouts: Percent of phagocytosing cells, phagocytic index (number of particles per cell).
Conclusion
The E-series resolvins are a family of potent, endogenous lipid mediators that are central to the active resolution of inflammation. Through specific GPCRs like ChemR23 and BLT1, they execute a program that halts neutrophil infiltration, switches cytokine profiles from pro- to anti-inflammatory, and enhances the clearance of cellular debris by macrophages. These multifaceted and potent actions underscore their significant therapeutic potential for a wide range of human diseases underpinned by excessive or non-resolving inflammation. A deep understanding of their biological functions and signaling pathways, facilitated by robust experimental models, is critical for the development of novel resolvin-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Resolvin E1
An In-Depth Technical Guide to the Discovery and History of Resolvin E1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of inflammation, once considered a passive process, is now understood to be an active, highly orchestrated program mediated by a superfamily of specialized pro-resolving mediators (SPMs). Among the first of these to be identified was Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Its discovery, spearheaded by the laboratory of Dr. Charles N. Serhan, marked a paradigm shift in our understanding of inflammatory diseases and opened new avenues for therapeutic intervention.[1][2][3] RvE1 actively promotes the return to tissue homeostasis by halting neutrophil infiltration, stimulating the clearance of apoptotic cells and debris by macrophages, and downregulating pro-inflammatory signaling cascades.[4][5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of RvE1, supported by key experimental data, detailed protocols, and signaling pathway diagrams.
Discovery and Structural Elucidation
The journey to discover RvE1 began with the hypothesis that the resolution of acute inflammation was not merely the dilution of pro-inflammatory signals but an active, programmed response. Researchers in the Serhan lab utilized a systems approach, employing a self-limited murine dorsal air pouch model of inflammation. By injecting zymosan A to induce an inflammatory response and then collecting the resolving exudates over time, they used liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics to identify novel bioactive molecules that appeared during the resolution phase.
This led to the identification of a new family of mediators derived from omega-3 fatty acids, which were named "resolvins" to denote their role as "resolution phase interaction products". The first E-series resolvin identified, Resolvin E1, was found to be a potent regulator of leukocyte trafficking. Through meticulous analysis, its complete stereochemistry was determined to be 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid . This structure and its potent bioactions were subsequently confirmed by total organic synthesis.
Biosynthesis of Resolvin E1
RvE1 is synthesized through several distinct pathways, most notably a transcellular process that often involves the action of aspirin.
Aspirin-Triggered Transcellular Biosynthesis
This is the canonical pathway for RvE1 generation, involving a crucial interaction between endothelial cells and leukocytes.
-
Endothelial Cell Activation : In vascular endothelial cells, the enzyme cyclooxygenase-2 (COX-2), when acetylated by aspirin, gains a new function. Instead of producing prostaglandins, it converts EPA into 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE), which is rapidly reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).
-
Transcellular Intermediate Transfer : The 18R-HEPE is released from the endothelial cells.
-
Leukocyte Conversion : Nearby activated leukocytes, particularly neutrophils, take up the 18R-HEPE. The leukocyte 5-lipoxygenase (5-LOX) enzyme then converts 18R-HEPE into a key 5(6)-epoxide intermediate.
-
Final Hydrolysis : The enzyme leukotriene A4 hydrolase (LTA4H) within the leukocyte hydrolyzes the epoxide to form the final, active RvE1 molecule.
Aspirin-Independent and Alternative Pathways
RvE1 can also be generated in the absence of aspirin. These pathways involve:
-
Cytochrome P450 enzymes , which can produce the 18R-HEPE precursor.
-
Microbial biosynthesis , as certain microorganisms like Candida albicans can convert exogenous EPA into RvE1.
-
18S-Resolvin E1 Pathway : Aspirin-acetylated COX-2 can also produce 18S-HEPE from EPA, which is then converted by 5-LOX and LTA4H into 18S-RvE1, an epimer with potent, non-phlogistic, and pro-resolving actions similar to RvE1.
Mechanism of Action and Cellular Signaling
RvE1 exerts its pro-resolving effects by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily ChemR23 and BLT1.
ChemR23 (ERV1/CMKLR1) Receptor Signaling
ChemR23 is expressed on monocytes, macrophages, and dendritic cells and is considered the primary receptor for RvE1, for which it is a full agonist. Activation of ChemR23 initiates several key anti-inflammatory and pro-resolving cascades:
-
Inhibition of NF-κB : RvE1 is a potent inhibitor of TNF-α-induced activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.
-
Activation of Pro-survival/Phagocytic Pathways : RvE1 stimulates the phosphorylation of Akt (via PI3K) and the downstream ribosomal protein S6, a key regulator of protein synthesis. This pathway is crucial for enhancing macrophage phagocytosis of apoptotic neutrophils and microbial particles.
-
MAPK Signaling : RvE1 also triggers the phosphorylation of ERK MAP kinase.
BLT1 Receptor Modulation
The BLT1 receptor is the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4). RvE1 also binds to BLT1, which is highly expressed on neutrophils, but acts as a partial agonist or functional antagonist. This interaction serves to:
-
Dampen LTB4 Signaling : By competing with LTB4, RvE1 reduces the pro-inflammatory signals that drive neutrophil infiltration and activation.
-
Attenuate NF-κB : RvE1 attenuates LTB4-induced NF-κB activation in cells expressing BLT1.
-
Modulate Calcium Flux : RvE1 can partially induce calcium mobilization but, more importantly, blocks the robust calcium influx subsequently stimulated by LTB4.
This dual-receptor mechanism allows RvE1 to simultaneously "turn on" resolution programs via ChemR23 and "turn off" pro-inflammatory signals via BLT1.
Key Experimental Data and Protocols
The biological functions of RvE1 have been characterized through a series of rigorous in vitro and in vivo experiments.
Quantitative In Vitro Data
The interactions of RvE1 with its receptors and its cellular effects have been quantified in numerous studies.
Table 1: Key Quantitative Data for Resolvin E1 Receptor Interactions and Cellular Actions
| Parameter | System | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) | [3H]RvE1 to human PMN membranes | 48.3 nM | |
| Binding Affinity (Kd) | [3H]RvE1 to recombinant human BLT1 | 45.0 nM | |
| Functional Potency (EC50) | Inhibition of TNF-α-induced NF-κB | ~1.0 nM |
| Leukocyte Regulation | L-selectin shedding / CD18 reduction | 10 - 100 nM | |
Preclinical In Vivo Efficacy
RvE1 has demonstrated potent protective and pro-resolving actions across a range of animal models of inflammatory disease.
Table 2: Summary of Resolvin E1 Efficacy in Preclinical In Vivo Models
| Disease Model | Species | RvE1 Dose | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|
| Zymosan-induced Peritonitis | Mouse | 100 ng - 1.0 µg, i.v. | Reduced PMN infiltration | |
| TNBS-induced Colitis | Mouse | 1.0 µ g/mouse , i.p. | Reduced leukocyte infiltration and pro-inflammatory mediators | |
| Periodontal Disease | Rabbit | Topical application | Reduced inflammation and protected against bone loss | |
| Allergic Airway Inflammation | Mouse | Nanogram quantities | Suppressed IL-23 and IL-6; promoted resolution | |
| Alzheimer's Disease (5xFAD) | Mouse | 1.5 µg/kg, i.p. | Reduced neuroinflammation and Aβ pathology |
| Collagen-Induced Arthritis | Mouse | 0.1 µg - 1.0 µg, i.p. | No significant amelioration of disease | |
Note: The lack of efficacy in the collagen-induced arthritis model highlights that the therapeutic window and context are critical for SPM-based interventions.
Detailed Experimental Protocols
Protocol 1: Murine Peritonitis Model for Assessing PMN Infiltration
This model is fundamental for evaluating the in vivo anti-inflammatory and pro-resolving actions of agents like RvE1.
-
Animal Model : Use male FVB or C57BL/6 mice, 8-10 weeks old.
-
Induction of Inflammation : Administer an intraperitoneal (i.p.) injection of zymosan A (1 mg/ml in sterile saline) to induce peritonitis.
-
Treatment Administration :
-
Prophylactic: Administer synthetic RvE1 (e.g., 100 ng/mouse) or vehicle (saline) via intravenous (i.v.) or i.p. injection 15 minutes prior to zymosan A challenge.
-
Therapeutic (Resolution): Administer RvE1 or vehicle at a peak of inflammation, typically 4-12 hours post-zymosan injection.
-
-
Exudate Collection : At a predetermined time point (e.g., 4 or 24 hours post-zymosan), euthanize the mice and perform a peritoneal lavage by injecting 3-5 ml of cold PBS containing 2mM EDTA into the peritoneal cavity.
-
Cell Counting and Analysis : Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer. Identify polymorphonuclear leukocytes (PMNs) based on morphology from stained cytospin preparations or by flow cytometry using specific markers (e.g., Ly-6G/Gr-1).
-
Data Expression : Results are expressed as the total number of PMNs per peritoneal cavity. A significant reduction in PMN count in the RvE1-treated group compared to the vehicle group indicates anti-inflammatory or pro-resolving activity.
Protocol 2: Macrophage Phagocytosis Assay (In Vitro)
This assay measures a key pro-resolving function of RvE1: the stimulation of macrophage clearance of apoptotic cells.
-
Cell Preparation :
-
Isolate human monocyte-derived macrophages or use a macrophage cell line (e.g., J774). Plate cells in a multi-well plate and allow them to adhere.
-
Induce apoptosis in human PMNs (e.g., by UV irradiation or overnight culture) and label them with a fluorescent dye (e.g., CFSE or pHrodo).
-
-
Co-incubation :
-
Pre-treat the adherent macrophages with varying concentrations of RvE1 (e.g., 0.1-100 nM) or vehicle for 15 minutes.
-
Add the fluorescently labeled apoptotic PMNs to the macrophage culture at a ratio of approximately 5:1 (PMN:Macrophage).
-
-
Phagocytosis : Incubate the co-culture for 60-90 minutes at 37°C to allow for phagocytosis.
-
Quenching and Washing : Vigorously wash the wells with cold PBS to remove non-ingested PMNs. For surface-bound but non-internalized PMNs, a quenching dye like trypan blue can be added.
-
Quantification : Measure the uptake of fluorescent PMNs by macrophages using:
-
Fluorometry : Lyse the cells and measure the total fluorescence in a plate reader.
-
Flow Cytometry : Detach the macrophages and analyze the percentage of fluorescent (phagocytosing) macrophages and the mean fluorescence intensity.
-
Microscopy : Visualize and count the number of ingested PMNs per macrophage.
-
-
Data Expression : Results are typically expressed as a "phagocytic index" (% of phagocytosing macrophages × mean number of ingested cells per macrophage) or as a percentage increase in phagocytosis over the vehicle control.
Clinical Relevance and Future Directions
The discovery of RvE1 and its potent pro-resolving functions has paved the way for "resolution pharmacology"—a new therapeutic strategy focused on activating the body's natural mechanisms to resolve inflammation rather than simply blocking it. This approach holds the promise of treating chronic inflammatory diseases with fewer side effects than traditional immunosuppressive drugs.
Evidence from human studies shows that dietary supplementation with omega-3 fatty acids followed by low-dose aspirin can increase the systemic levels of RvE1. This provides a direct biochemical link between omega-3 intake and inflammation resolution.
The therapeutic potential of RvE1 is being actively explored. A first-in-class, oral RvE1 drug candidate, TP-317, entered a Phase 1 clinical trial in April 2024 for the treatment of inflammatory diseases. The development of such stable RvE1 analogs is a critical step, as native resolvins have a very short half-life in vivo.
Future research will continue to delineate the roles of RvE1 in various diseases, optimize drug delivery systems, and explore combination therapies with other SPMs to harness the full power of resolution pharmacology for human health.
References
- 1. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Resolvin E1: A Comprehensive Technical Guide to its Role in Pro-Resolving Lipid Mediator Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs), RvE1 plays a critical role in the active resolution of inflammation, a process once thought to be passive. Unlike anti-inflammatory agents that block the initial inflammatory response, RvE1 orchestrates the return to tissue homeostasis by promoting the clearance of inflammatory cells and debris, downregulating pro-inflammatory signaling, and initiating tissue repair mechanisms. This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and therapeutic potential of RvE1, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Biosynthesis of Resolvin E1
The biosynthesis of RvE1 is a multi-step enzymatic process involving transcellular interactions between different cell types, primarily endothelial cells and leukocytes. The pathway can be initiated by several enzymes, with aspirin-acetylated cyclooxygenase-2 (COX-2) being a key player in the generation of the 18R-hydroperoxyeicosapentaenoic acid (18R-HEPE) intermediate.
The biosynthesis of Resolvin E1 (RvE1) from eicosapentaenoic acid (EPA) involves a series of enzymatic steps, often requiring the interaction of different cell types (transcellular biosynthesis)[1][2]. A key pathway, particularly in the context of aspirin's therapeutic effects, involves the acetylation of cyclooxygenase-2 (COX-2).
Here is a diagram illustrating the biosynthetic pathway of Resolvin E1:
References
An In-depth Technical Guide to the Stability and Degradation of Resolvin E1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Resolvin E1-d4 (RvE1-d4). Understanding the stability of this deuterated internal standard is critical for its effective use in quantifying the potent pro-resolving lipid mediator, Resolvin E1 (RvE1), in various biological matrices. This document details the known metabolic degradation products of RvE1, provides recommended handling and storage conditions for RvE1-d4, and outlines detailed experimental protocols for its stability assessment.
Introduction to Resolvin E1 and the Role of Resolvin E1-d4
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory debris and returning tissues to homeostasis. Given its potent biological activities at low concentrations, accurate quantification of RvE1 is essential for research in inflammation, immunology, and drug discovery.
Resolvin E1-d4 (RvE1-d4) is a deuterated analog of RvE1, designed for use as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms increases its mass, allowing it to be distinguished from the endogenous, non-labeled RvE1 while exhibiting nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for sample loss during extraction and variations in instrument response.
Chemical Stability and Storage of Resolvin E1-d4
While comprehensive quantitative data on the chemical stability of RvE1-d4 under various pH, temperature, and solvent conditions are not extensively published, general guidelines for handling polyunsaturated lipid mediators are applicable. Resolvins, including RvE1, are known to be sensitive to light, pH, and oxygen, which can lead to degradation into inactive products[1].
Recommended Storage and Handling:
-
Storage Temperature: RvE1-d4 should be stored at -80°C in a solution of an organic solvent, such as ethanol.[2] Under these conditions, it is reported to be stable for at least one year.[2]
-
Solvent: Ethanol is a recommended solvent for storage. For biological experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in an appropriate buffer immediately before use. Solvents like dimethylformamide (DMSO) may promote isomerization and degradation and should be used with caution.
-
Light and Oxygen: Exposure to light and oxygen should be minimized. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can contribute to degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended.
A study validating the chemical stability of RvE1 before in vivo administration confirmed its integrity using mass spectrometry, noting the appearance of adducts and water loss peaks (M-H-H₂O, M-H-2H₂O) during analysis, which are characteristic of the molecule rather than degradation products under the analytical conditions used.[1]
Metabolic Degradation of Resolvin E1
The biological activity of RvE1 is tightly regulated through metabolic inactivation. Several enzymatic pathways have been identified that convert RvE1 into less active or inactive metabolites. Understanding these pathways is crucial for interpreting in vivo and in vitro studies. The primary degradation products of RvE1 are summarized in the table below.
Table 1: Major Metabolic Degradation Products of Resolvin E1
| Degradation Product | Enzyme(s) Involved | Biological Activity | Reference(s) |
| 18-oxo-RvE1 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Devoid of pro-resolving activity | [3] |
| 20-hydroxy-RvE1 | Cytochrome P450 | Reduced, but some retained activity | |
| 19-hydroxy-RvE1 | Cytochrome P450 | Inactive | |
| 20-carboxy-RvE1 | Cytochrome P450 | Inactive | |
| 10,11-dihydro-RvE1 | Unknown reductase(s) | Inactive |
The metabolic inactivation of RvE1 is tissue and species-specific. For instance, in the murine lung, the primary metabolic route is the formation of 18-oxo-RvE1, while in human neutrophils, 20-hydroxylation is the main pathway. The conversion to these metabolites represents a key mechanism for terminating the pro-resolving signals of RvE1.
Diagram 1: Metabolic Degradation Pathways of Resolvin E1
Caption: Metabolic inactivation pathways of Resolvin E1.
Experimental Protocols for Stability and Degradation Analysis
This section outlines a comprehensive protocol for assessing the stability of RvE1-d4 and identifying its degradation products using LC-MS/MS. This protocol is a synthesis of established methods for the analysis of resolvins and other lipid mediators.
-
Resolvin E1-d4 (in ethanol)
-
HPLC-grade methanol, acetonitrile, water, and ethanol
-
Formic acid or acetic acid
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4, 7.4, 9)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
A forced degradation study should be conducted to evaluate the stability of RvE1-d4 under various stress conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of RvE1-d4 in ethanol.
-
Prepare working solutions by diluting the stock solution in the desired test solvents or buffers.
-
-
Stress Conditions:
-
pH Stability: Incubate RvE1-d4 solutions in buffers of varying pH (e.g., acidic, neutral, basic) at a controlled temperature (e.g., 37°C).
-
Temperature Stability: Expose RvE1-d4 solutions to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a stable solvent like ethanol.
-
Oxidative Stability: Treat RvE1-d4 solution with a mild oxidizing agent (e.g., hydrogen peroxide) at room temperature.
-
Photostability: Expose RvE1-d4 solution to a controlled light source (e.g., UV or fluorescent light).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for each stress condition.
-
-
Quenching: At each time point, quench the reaction by adding two volumes of cold methanol to the sample to precipitate proteins and halt enzymatic activity if present.
-
Internal Standard Spiking: For relative quantification of degradation, a second, different internal standard can be added at this stage if desired.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Acidify the sample with formic or acetic acid to a pH of ~3.5.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove salts and polar impurities.
-
Elute the RvE1-d4 and its degradation products with methanol or another suitable organic solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/methanol (e.g., 80:15 v/v) with 0.1% acetic acid or formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to separate RvE1-d4 from its more polar degradation products.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of RvE1-d4 and its known degradation products. The precursor ion and specific product ions for each analyte should be optimized.
-
Full Scan and Product Ion Scan: To identify unknown degradation products, full scan and product ion scan modes can be used.
-
Table 2: Example MRM Transitions for RvE1 and a Major Metabolite
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Resolvin E1-d4 | 353.2 | Optimized for specific fragments |
| Resolvin E1 | 349.2 | 195.1, 291.2 |
| 18-oxo-RvE1 | 347.2 | Optimized for specific fragments |
Diagram 2: Experimental Workflow for RvE1-d4 Stability Testing
Caption: A typical workflow for assessing the stability of RvE1-d4.
Resolvin E1 Signaling Pathways
To provide context for the importance of RvE1 and its stability, this section briefly outlines its key signaling pathways. RvE1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1 or CMKLR1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1), where it acts as a partial agonist/antagonist.
Key Signaling Events:
-
Binding to ChemR23: This is the primary receptor for RvE1 on macrophages and other immune cells. Activation of ChemR23 leads to:
-
Inhibition of pro-inflammatory signaling pathways, such as NF-κB activation.
-
Stimulation of phagocytosis of apoptotic cells and debris.
-
Promotion of anti-inflammatory cytokine production.
-
-
Interaction with BLT1: RvE1 can antagonize the binding of the pro-inflammatory mediator leukotriene B4 (LTB4) to its receptor BLT1 on neutrophils, thereby inhibiting neutrophil infiltration and activation.
Diagram 3: Simplified Resolvin E1 Signaling Pathways
References
Resolvin E1 Receptor Binding Affinity and Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent regulator of inflammation resolution. Its biological effects are mediated through specific interactions with G protein-coupled receptors (GPCRs), making the RvE1-receptor axis a promising target for novel anti-inflammatory and pro-resolving therapeutics. This technical guide provides an in-depth overview of the binding affinity and specificity of RvE1 for its primary receptors, ChemR23 (also known as ERV1 or CMKLR1) and BLT1. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways.
Resolvin E1 Receptors: Binding Affinity and Specificity
RvE1 primarily interacts with two GPCRs: ChemR23 and BLT1. The binding of RvE1 to these receptors initiates distinct intracellular signaling cascades that collectively contribute to the resolution of inflammation.
ChemR23 (ERV1/CMKLR1)
ChemR23 is considered the high-affinity receptor for RvE1. The interaction between RvE1 and ChemR23 is characterized by a strong binding affinity, leading to the activation of potent anti-inflammatory and pro-resolving signaling pathways. RvE1 acts as a full agonist at the ChemR23 receptor. This interaction has been shown to inhibit pro-inflammatory signaling, such as the TNF-α-induced activation of NF-κB, and to promote the clearance of apoptotic cells by macrophages.
BLT1
BLT1, the high-affinity receptor for the pro-inflammatory leukotriene B4 (LTB4), is also a receptor for RvE1. However, the interaction of RvE1 with BLT1 is of lower affinity compared to ChemR23. RvE1 acts as a partial agonist at the BLT1 receptor. By binding to BLT1, RvE1 can competitively inhibit the binding of the potent pro-inflammatory mediator LTB4, thereby dampening LTB4-driven inflammatory responses. This dual action of RvE1—acting as a full agonist at ChemR23 and a partial agonist/antagonist at BLT1—highlights its sophisticated role in orchestrating the switch from a pro-inflammatory to a pro-resolving state.
Quantitative Binding Data
The binding affinities of Resolvin E1 for its receptors have been determined through various studies, primarily using radioligand binding assays. The equilibrium dissociation constant (Kd) is a key parameter that reflects the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |
| [³H]RvE1 | Human ChemR23 | Transfected CHO cells | 11.3 ± 5.4 nM | [1] |
| [³H]RvE1 | Human PMN Membranes | 48.3 nM | [2] | |
| [³H]RvE1 | Recombinant Human BLT1 | 45 nM | [2][3] |
Table 1: Resolvin E1 Receptor Binding Affinities. This table summarizes the reported equilibrium dissociation constants (Kd) for Resolvin E1 with its primary receptors, ChemR23 and BLT1.
Experimental Protocols
The characterization of RvE1 receptor binding and signaling involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for Kd Determination)
This protocol outlines the general steps for a saturation binding assay to determine the Kd of [³H]RvE1 for a specific receptor (e.g., ChemR23 or BLT1) expressed in a cell line.
Materials:
-
Cells expressing the receptor of interest (e.g., ChemR23-transfected CHO cells)
-
[³H]RvE1 (radioligand)
-
Unlabeled RvE1 (for non-specific binding determination)
-
Binding buffer (e.g., DPBS with Ca²⁺ and Mg²⁺)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the receptor of interest. Prepare a cell membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]RvE1. For each concentration, also prepare triplicate wells containing a high concentration of unlabeled RvE1 (e.g., 1-2 µM) to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well. Then, add increasing concentrations of [³H]RvE1 to the designated wells.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding for each [³H]RvE1 concentration. Plot specific binding versus the concentration of [³H]RvE1 and use non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).
Radioligand Binding Assay Workflow
Competitive Binding Assay
This assay is used to determine the relative binding affinity of an unlabeled ligand by its ability to compete with a labeled ligand for binding to a receptor.
Materials:
-
Cells expressing the receptor of interest
-
[³H]RvE1 (radioligand) at a fixed concentration (typically at or below its Kd)
-
Unlabeled competitor ligands at various concentrations
-
Binding buffer
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Assay Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled competitor ligand.
-
Incubation: Add the cell membrane preparation, a fixed concentration of [³H]RvE1, and varying concentrations of the unlabeled competitor to the wells. Include control wells with only [³H]RvE1 (total binding) and wells with [³H]RvE1 and a saturating concentration of unlabeled RvE1 (non-specific binding).
-
Equilibration, Filtration, Washing, and Counting: Follow steps 4-7 from the Radioligand Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blot for ERK and Akt Phosphorylation
This method is used to assess the activation of downstream signaling pathways following receptor activation by RvE1.
Materials:
-
Cells expressing the receptor of interest
-
RvE1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with RvE1 at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.
NF-κB Luciferase Reporter Assay
This assay measures the ability of RvE1 to inhibit NF-κB activation, a key pro-inflammatory transcription factor.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
RvE1
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding: Transfect cells with the reporter plasmids and seed them into a 96-well plate.
-
Cell Treatment: Pre-treat the cells with different concentrations of RvE1 for a specific duration.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (NF-κB reporter) to the Renilla luciferase activity (transfection control). Calculate the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathways
The binding of RvE1 to its receptors initiates distinct downstream signaling cascades that mediate its pro-resolving effects.
ChemR23 Signaling
Upon binding of RvE1, ChemR23 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This initiates a signaling cascade that includes the activation of the PI3K/Akt and ERK/MAPK pathways.[4] Activation of these pathways ultimately leads to the inhibition of the pro-inflammatory transcription factor NF-κB and promotes macrophage phagocytosis of apoptotic neutrophils, a key process in the resolution of inflammation.
Resolvin E1 Signaling via ChemR23
BLT1 Signaling
The binding of the pro-inflammatory lipid mediator LTB4 to BLT1 activates Gq and Gi proteins, leading to an increase in intracellular calcium and activation of the Ras/Raf/MEK/ERK pathway, which promotes pro-inflammatory responses such as chemotaxis and degranulation of neutrophils. RvE1, acting as a partial agonist, can bind to BLT1 and attenuate LTB4-induced signaling. This competitive interaction at the BLT1 receptor is a key mechanism by which RvE1 dampens the pro-inflammatory cascade.
Resolvin E1 Interaction with the BLT1 Receptor
Conclusion
Resolvin E1 exerts its potent pro-resolving effects through a sophisticated interplay with its receptors, ChemR23 and BLT1. The high-affinity interaction with ChemR23 initiates robust anti-inflammatory and pro-resolving signaling, while its partial agonism at the BLT1 receptor allows it to dampen pro-inflammatory signals mediated by LTB4. A thorough understanding of the binding affinities, specificities, and downstream signaling pathways of the RvE1-receptor axis is crucial for the development of novel therapeutics aimed at promoting the resolution of inflammation in a variety of diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.
References
The In Vivo Conversion of Eicosapentaenoic Acid to Resolvin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and healing. Unlike classic anti-inflammatory agents that block the initiation of inflammation, resolvins actively orchestrate its timely cessation. This technical guide provides an in-depth overview of the in vivo biosynthesis of RvE1 from EPA, detailing the key enzymatic pathways, cellular interactions, and experimental methodologies used to study this conversion. Quantitative data are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in inflammation biology and drug development.
Introduction: The Resolution of Inflammation and the Role of Resolvin E1
Inflammation is a fundamental protective response to infection or tissue injury. However, its uncontrolled persistence can lead to chronic diseases. The resolution of acute inflammation is an active, highly regulated process, not a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators (SPMs), including resolvins, are a class of lipid mediators that are biosynthesized during the resolution phase of inflammation and actively promote the return to tissue homeostasis.
Resolvin E1 (RvE1), with the complete stereochemical assignment of 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, is a key member of the E-series resolvins derived from EPA.[1][2] RvE1 exhibits potent anti-inflammatory and pro-resolving actions, such as inhibiting neutrophil transmigration, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and counter-regulating the production of pro-inflammatory cytokines.[3][4][5] These actions are initiated through specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1, the leukotriene B4 receptor.
Biosynthesis of Resolvin E1 from EPA: A Transcellular Process
The in vivo conversion of EPA to RvE1 is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis. The primary pathway involves the initial oxygenation of EPA to form an 18-hydroxy-eicosapentaenoic acid (18-HEPE) intermediate, which is then further converted to RvE1.
Step 1: Formation of the 18-HEPE Intermediate
The initial and rate-limiting step in RvE1 biosynthesis is the conversion of EPA to 18-hydro(peroxy)-eicosapentaenoic acid (18-HpEPE), which is rapidly reduced to 18-HEPE. This reaction is catalyzed by two main enzymatic pathways:
-
Aspirin-Acetylated Cyclooxygenase-2 (COX-2): In the presence of aspirin, COX-2 in endothelial cells loses its ability to produce prostaglandins. However, it gains a new catalytic activity that converts EPA into 18R-HEPE. This "aspirin-triggered" pathway is a key mechanism for the pro-resolving effects of aspirin. Aspirin has also been shown to promote the formation of 18S-HEPE.
-
Cytochrome P450 (CYP) Monooxygenases: Cytochrome P450 enzymes, particularly in the liver and other tissues, can also convert EPA to 18-HEPE, representing an aspirin-independent pathway for RvE1 biosynthesis.
Step 2: Conversion of 18-HEPE to Resolvin E1
The 18-HEPE formed, for instance by endothelial cells, is released and taken up by nearby leukocytes, such as neutrophils. Within the neutrophils, a 5-lipoxygenase (5-LOX) enzyme catalyzes the oxygenation of 18-HEPE to form a 5(6)-epoxide-containing intermediate. This unstable epoxide is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to yield the final product, Resolvin E1.
Quantitative Data on EPA to Resolvin E1 Conversion
The following tables summarize key quantitative data related to the in vivo formation and bioactivity of Resolvin E1.
Table 1: Plasma Concentrations of 18-HEPE and Resolvin E1 in Humans
| Analyte | Condition | Concentration (pg/mL) | Reference(s) |
| 18-HEPE | Healthy volunteers, baseline | ~90 | |
| Healthy volunteers, after EPA supplementation (2.7g/day for 14 days) | 149.0 ± 12.7 | ||
| Resolvin E1 | Healthy volunteers, after EPA/DHA supplementation (5 days) | Significant increase from baseline | |
| Obese adults, after marine oil supplementation (2g/day for 1 month) | 3.5-fold increase (p=0.008) |
Table 2: Bioactivity of Resolvin E1
| Biological Effect | System | Potency (IC50 / EC50) | Reference(s) |
| Inhibition of TNF-α–induced NF-κB activation | ChemR23-transfected cells | EC50 of ~1.0 nM | |
| Inhibition of ADP-stimulated P-selectin mobilization | Human platelets | IC50 of ~1.6 x 10⁻¹² M | |
| Inhibition of neutrophil migration | In vitro transwell assay | Dose-dependent inhibition (up to 80% at 2000 nM) | |
| Receptor Binding (Kd) | Human PMN membranes ([³H]RvE1) | 48.3 nM | |
| Receptor Binding (Kd) | Recombinant human BLT1 ([³H]RvE1) | 45 nM | |
| Stimulation of Akt phosphorylation | CHO-hChemR23 cells | Dose-dependent (0.01–100 nM) |
Experimental Protocols
Lipid Mediator Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators from plasma.
-
Sample Preparation: To 100 µL of plasma in a polypropylene tube, add 1 mL of cold methanol containing an appropriate internal standard (e.g., deuterated RvE1).
-
Protein Precipitation: Vortex the sample for 5 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Dilution: Add 9 mL of water to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar impurities.
-
Elute the lipid mediators with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Murine Zymosan-Induced Peritonitis Model
This is a widely used in vivo model to study acute inflammation and its resolution.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline) to mice.
-
Treatment Administration: Test compounds (e.g., EPA, aspirin, RvE1) can be administered at various time points before or after zymosan injection, via routes such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.).
-
Sample Collection: At desired time points (e.g., 4, 12, 24, 48 hours post-zymosan), euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of sterile saline or PBS into the peritoneal cavity.
-
Cell Analysis:
-
Pellet the cells from the lavage fluid by centrifugation.
-
Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, etc.) after staining (e.g., with Diff-Quik).
-
-
Lipid Mediator Analysis: The cell-free supernatant from the lavage fluid can be used for the extraction and quantification of lipid mediators, including RvE1, using the protocol described in section 4.1.
Visualizing the Pathways and Workflows
Biosynthetic Pathway of Resolvin E1
Caption: Biosynthesis of Resolvin E1 from EPA via transcellular pathways.
Experimental Workflow for Studying Resolvin E1 in a Peritonitis Model
Caption: Workflow for in vivo analysis of Resolvin E1 in murine peritonitis.
Resolvin E1 Signaling Pathway
Caption: Simplified signaling pathways of Resolvin E1.
Conclusion
The conversion of EPA to Resolvin E1 represents a key endogenous pathway for the active resolution of inflammation. Understanding the intricacies of its biosynthesis and signaling provides a foundation for the development of novel therapeutic strategies that promote resolution rather than simply suppressing inflammation. This technical guide offers a consolidated resource for researchers aiming to investigate this critical pathway and harness its therapeutic potential. The provided methodologies and data serve as a starting point for further exploration into the fascinating biology of specialized pro-resolving mediators.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. inotiv.com [inotiv.com]
- 4. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Resolvin E1: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent specialized pro-resolving mediator (SPM) that actively orchestrates the resolution of inflammation. Its unique counter-regulatory actions, which include inhibiting neutrophil trafficking, stimulating macrophage-mediated clearance of apoptotic cells and debris, and promoting tissue regeneration, have positioned it as a promising therapeutic candidate for a wide range of inflammatory diseases.[1][2] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its successful translation into a clinical setting. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Resolvin E1, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Pharmacokinetics of Resolvin E1
The pharmacokinetic properties of endogenous lipid mediators like Resolvin E1 are inherently challenging to study due to their potent, localized action and rapid metabolism. However, preclinical and clinical studies, particularly with stabilized analogs, are beginning to shed light on its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Bioavailability
Oral administration of a stabilized Resolvin E1 molecule, TP-317, has been investigated in a Phase 1a clinical trial. The results from this single ascending dose study in healthy volunteers indicated that TP-317 was well-tolerated and achieved systemic Resolvin E1 levels sufficient to engage its target receptor, BLT1.[3][4][5] The study demonstrated dose-proportional increases in plasma RvE1 concentrations, suggesting predictable oral absorption characteristics for this stabilized analog.
While specific oral bioavailability data for endogenous RvE1 is scarce, preclinical studies in various animal models have primarily utilized local or systemic administration routes, such as topical application for periodontitis in rabbits and intravenous injections in murine models of inflammation, to demonstrate its efficacy.
Table 1: Pharmacokinetic Data for TP-317 (Oral Stabilized Resolvin E1 Analog) in Healthy Volunteers
| Dose Level (mg) | Peak Plasma RvE1 Concentration relative to EC50 for BLT1 activation (~10 nM) |
| 10 | 1.2x |
| 40 | 2.8x |
| 80 | 6.7x |
Data from a Phase 1a, single ascending dose, randomized, single-blind, placebo-controlled clinical trial.
Distribution
The distribution of Resolvin E1 is largely influenced by its binding to specific G-protein coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1. These receptors are expressed on various immune cells, including monocytes, macrophages, dendritic cells, and neutrophils, as well as on other cell types in tissues like the bone marrow, kidney, and gastrointestinal tract. This targeted distribution allows RvE1 to exert its pro-resolving effects directly at sites of inflammation.
Metabolism
Resolvin E1 undergoes rapid metabolism in vivo, which is a key mechanism for the termination of its biological activity. The primary routes of metabolic inactivation involve oxidation and reduction reactions. In human neutrophils and murine lungs, a major initial metabolic pathway is the dehydrogenation of the hydroxyl group at the 18-position to form 18-oxo-RvE1, a metabolite with significantly reduced biological activity. Another key metabolic pathway in human neutrophils is hydroxylation at the 20-position to form 20-hydroxy-RvE1, which can be further oxidized to 20-carboxy-RvE1. Additionally, reduction of the conjugated double bonds can lead to the formation of 10,11-dihydro-RvE1.
Table 2: Major Metabolites of Resolvin E1 and their Biological Activity
| Metabolite | Metabolic Reaction | Key Enzyme(s) | Biological Activity | Reference(s) |
| 18-oxo-RvE1 | Dehydrogenation | 15-Hydroxyprostaglandin dehydrogenase (acting as an 18-hydroxyl dehydrogenase) | Reduced | |
| 20-hydroxy-RvE1 | Hydroxylation | Cytochrome P450 (in neutrophils) | Reduced | |
| 20-carboxy-RvE1 | Oxidation | Not fully elucidated | Reduced | |
| 10,11-dihydro-RvE1 | Reduction | Not fully elucidated | Reduced |
Excretion
The excretion of Resolvin E1 and its metabolites has not been extensively characterized. Given its rapid metabolism to more polar compounds, it is likely that the metabolites are primarily excreted through urine and feces. Further studies are needed to fully elucidate the excretion pathways of Resolvin E1.
Experimental Protocols
A variety of in vivo and in vitro experimental models and analytical techniques are employed to study the pharmacokinetics and bioactivity of Resolvin E1.
In Vivo Models
-
Murine Peritonitis: This is a widely used model to assess the anti-inflammatory and pro-resolving actions of RvE1. Zymosan is injected intraperitoneally to induce an inflammatory response, and the effects of RvE1 on leukocyte infiltration and inflammatory mediator levels in the peritoneal exudate are measured.
-
Ligature-Induced Periodontitis in Rabbits and Rodents: This model is used to evaluate the therapeutic potential of RvE1 in treating periodontal disease. A ligature is placed around a tooth to induce bacterial accumulation and subsequent inflammation and bone loss. The effects of topical or systemic RvE1 administration on these parameters are then assessed.
-
Collagen-Induced Arthritis in Mice: This model of rheumatoid arthritis is used to investigate the systemic anti-inflammatory effects of RvE1.
In Vitro Assays
-
Neutrophil and Macrophage Functional Assays: These assays are used to determine the direct effects of RvE1 on key cellular functions involved in inflammation resolution. This includes measuring neutrophil chemotaxis and adhesion, as well as macrophage phagocytosis of apoptotic neutrophils.
-
Cell-Based Signaling Assays: Chinese Hamster Ovary (CHO) cells or other cell lines transfected with the human ChemR23 or BLT1 receptors are used to study the specific signaling pathways activated by RvE1.
-
Metabolism Studies with Liver Microsomes and Hepatocytes: In vitro incubations of RvE1 with liver microsomes or hepatocytes are used to identify metabolites and characterize the enzymes involved in its biotransformation.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Resolvin E1 and its metabolites in biological matrices.
Table 3: Key Parameters of a Typical LC-MS/MS Method for Resolvin E1 Analysis
| Parameter | Description |
| Sample Preparation | Solid-phase extraction (SPE) is commonly used to extract and concentrate RvE1 from plasma, cell culture media, or tissue homogenates. |
| Chromatography | Reversed-phase liquid chromatography with a C18 column is typically employed to separate RvE1 from other lipid mediators. |
| Ionization | Electrospray ionization (ESI) in the negative ion mode is used to generate ions for mass spectrometric analysis. |
| Mass Spectrometry | Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. |
Signaling Pathways of Resolvin E1
Resolvin E1 exerts its biological effects by binding to and activating two main G-protein coupled receptors: ChemR23 and BLT1. The downstream signaling cascades initiated by these receptors are crucial for the pro-resolving actions of RvE1.
ChemR23 Signaling
Binding of RvE1 to ChemR23, which is highly expressed on monocytes, macrophages, and dendritic cells, triggers several downstream signaling events. This includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation of ribosomal protein S6, a regulator of protein translation. RvE1 also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events ultimately contribute to the inhibition of pro-inflammatory cytokine production and enhancement of macrophage phagocytosis.
Resolvin E1 signaling through the ChemR23 receptor.
BLT1 Signaling
Resolvin E1 also interacts with the leukotriene B4 receptor 1 (BLT1), which is predominantly expressed on neutrophils. Interestingly, RvE1 acts as a partial agonist at the BLT1 receptor. It can partially induce calcium mobilization but also blocks subsequent stimulation by the pro-inflammatory leukotriene B4 (LTB4). This dual action allows RvE1 to dampen the potent pro-inflammatory signals mediated by LTB4, thereby contributing to the resolution of inflammation.
Resolvin E1 interaction with the BLT1 receptor.
Experimental Workflow for Assessing Resolvin E1 Pharmacokinetics and Efficacy
A typical experimental workflow to evaluate the pharmacokinetic and pharmacodynamic properties of a Resolvin E1-based therapeutic would involve a multi-step process, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. Resolvin E1 regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thetis Pharmaceuticals Commences Phase 1a Clinical Trial with TP-317, an Oral Resolvin E1 Drug Targeting the LTB4-BLT1 Pathway — Thetis Pharmaceuticals [thetispharma.com]
- 4. P0627 Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy of Oral Resolvin E1-based Therapy in Inflammatory Bowel Disease (IBD): Translating Resolvin E1 Activation of BLT1 in Experimental Models to Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 5. Thetis Pharmaceuticals Presents New Preclinical and Clinical Data for TP-317 at ECCO 2025 - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Resolvin E1-d4 in Lipidomics
AN-LIPID-012
Introduction
Resolvin E1 (RvE1), fully designated as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for returning tissue to homeostasis.[1][3] RvE1 exhibits potent anti-inflammatory and pro-resolving actions, such as inhibiting neutrophil infiltration, regulating cytokine production, and stimulating macrophage-mediated clearance of apoptotic cells.[1] Given its powerful bioactivity at picogram to nanogram concentrations, accurate and precise quantification of RvE1 in biological matrices is essential for understanding its role in health and disease.
Resolvin E1-d4 (RvE1-d4) is a deuterated analog of RvE1, designed for use as an internal standard in mass spectrometry-based lipidomics. The incorporation of four deuterium atoms results in a molecular weight shift of +4 Da, allowing it to be distinguished from the endogenous, non-labeled RvE1 by a mass spectrometer. Since RvE1-d4 shares nearly identical physicochemical properties with RvE1, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This makes it an ideal internal standard to correct for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantification.
Applications
Resolvin E1-d4 is intended for use as an internal standard for the precise quantification of endogenous RvE1 in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is critical for:
-
Inflammation Research: Studying the role of RvE1 in the resolution phase of inflammatory diseases such as peritonitis, colitis, and asthma.
-
Drug Development: Evaluating the efficacy of therapeutic interventions that modulate pro-resolving pathways.
-
Biomarker Discovery: Investigating RvE1 as a potential biomarker for inflammatory conditions and their resolution.
-
Nutritional Science: Assessing the impact of omega-3 fatty acid supplementation on the production of pro-resolving mediators.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of Resolvin E1 using a deuterated internal standard like RvE1-d4 with LC-MS/MS methods. Values can vary based on the specific matrix, instrumentation, and protocol used.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (0.18–2.7 pg on column) | |
| Limit of Detection (LOD) | 1–38 pg/mL | |
| Recovery of Internal Standard | 78 ± 4% to 87 ± 3% (from human serum) | |
| Intra-day Accuracy | ±15-20% |
| Inter-day Precision | <15% | |
Table 2: Reported Endogenous Concentrations of Resolvin E1
| Biological Matrix | Concentration Range | Notes | Reference |
|---|---|---|---|
| Human Plasma (with EPA + Aspirin) | 0.1–0.4 ng/mL | Healthy volunteers | |
| Human Serum | 57.49 ± 13.65 pg/mL | Infertile patients undergoing IVF | |
| Human Follicular Fluid | 17.62 ± 4.97 pg/mL | Infertile patients undergoing IVF |
| Mouse Inflammatory Exudate | Present (pg/coincubation) | Zymosan-induced peritonitis model | |
Experimental Protocols
Overview of Lipid Mediator Extraction and Analysis Workflow
The accurate quantification of RvE1 requires careful sample handling and a robust analytical workflow. The general steps involve sample collection, fortification with the RvE1-d4 internal standard, solid-phase extraction (SPE) for purification and concentration, and finally, analysis by LC-MS/MS.
Detailed Protocol: Solid-Phase Extraction (SPE) of RvE1
This protocol is adapted from established methods for specialized pro-resolving mediators.
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Resolvin E1-d4 (Internal Standard, IS)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane, HPLC grade
-
Methyl Formate (MeFor)
-
C18 SPE Cartridges (e.g., Sep-Pak C18)
-
Centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice to prevent degradation of lipid mediators.
-
To 500 µL of plasma, add 2 mL of cold methanol containing the desired amount of RvE1-d4 internal standard (e.g., 500 pg).
-
Vortex thoroughly and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned C18 cartridge. A slow, consistent flow rate (e.g., 0.5–1 mL/min) is recommended to ensure proper binding.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Perform a second wash with 5-10 mL of hexane to elute non-polar lipids while retaining the more polar resolvins.
-
-
Elution:
-
Elute the resolvins (including RvE1 and RvE1-d4) from the cartridge using 5-10 mL of methyl formate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Parameters for RvE1 Analysis
Instrumentation can vary, but a typical setup involves a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.6 μm, 100 × 2.1 mm).
-
Mobile Phase A: Water/Acetonitrile/Formic Acid (e.g., 63/37/0.02, v/v/v).
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50/50, v/v).
-
Flow Rate: ~0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Mode: Negative Electrospray Ionization (ESI-).
-
Detection Method: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for RvE1 and RvE1-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Resolvin E1 (RvE1) | 349.2 | 195.1 | Diagnostic fragment ions. |
| Resolvin E1-d4 (RvE1-d4) | 353.2 | 197.1 | Deuterated internal standard. |
Note: The specific m/z values and collision energies should be optimized on the instrument being used.
Signaling Pathway of Resolvin E1
RvE1 exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and the leukotriene B4 receptor, BLT1. Its action on BLT1 is particularly interesting, as it acts as a partial agonist, effectively dampening the pro-inflammatory signals mediated by the potent chemoattractant leukotriene B4 (LTB4).
References
Quantitative Analysis of Resolvin E1 in Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation, making it a key biomarker and therapeutic target for a variety of inflammatory diseases. Accurate and precise quantification of RvE1 in biological matrices such as plasma is essential for understanding its physiological roles and for the development of new therapeutics. This application note describes a robust and sensitive method for the quantitative analysis of Resolvin E1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Resolvin E1-d4 as a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Resolvin E1 (caymanchem.com or equivalent)
-
Resolvin E1-d4 (caymanchem.com or equivalent)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human plasma (EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed workflow for the solid-phase extraction of Resolvin E1 from plasma is outlined below. This procedure is designed to efficiently remove proteins and other interfering substances from the plasma matrix, ensuring a clean extract for LC-MS/MS analysis.
Protocol:
-
To 200 µL of human plasma, add 5 µL of Resolvin E1-d4 internal standard solution (10 ng/mL in methanol).
-
Acidify the sample to approximately pH 3.0 with 1 N HCl.[1]
-
Vortex the sample gently.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Wash the cartridge with 1 mL of hexane to remove non-polar lipid interferences.
-
Elute the resolvins from the cartridge with 1 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol in water for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table 2 |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions for Resolvin E1 and Resolvin E1-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Resolvin E1 | 349.2 | 195.1 | -25 | -60 |
| 349.2 | 115.1 | -35 | -60 | |
| Resolvin E1-d4 | 353.2 | 198.1 | -25 | -60 |
Note: The molecular anion of Resolvin E1 is [M-H]⁻ at m/z 349.[2] The specific product ions are chosen for their specificity and intensity.
Method Validation
The analytical method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision according to regulatory guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 pg/mL |
| LLOQ | 1 pg/mL |
| Intra-day Accuracy (%) | 92.5 - 108.3 |
| Inter-day Accuracy (%) | 94.1 - 105.7 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Recovery (%) | > 85% |
Note: The validation data presented are representative of typical performance for this type of assay and may vary between laboratories and instrument platforms.
Signaling Pathway of Resolvin E1
Resolvin E1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately lead to the dampening of inflammation and promotion of tissue repair.
Conclusion
This application note provides a detailed and validated method for the quantitative analysis of Resolvin E1 in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described sample preparation protocol and LC-MS/MS parameters offer the sensitivity and selectivity required for the accurate measurement of this potent pro-resolving mediator in a complex biological matrix. This method is suitable for use in clinical research and drug development programs targeting inflammatory diseases.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Resolvin E1 from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the solid-phase extraction (SPE) of Resolvin E1 (RvE1) from tissue samples, a critical step for accurate quantification in preclinical and clinical research. RvE1 is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) that orchestrates the resolution of inflammation.[1][2][3][4] Its low endogenous concentrations necessitate a robust and efficient extraction method to remove interfering substances from complex biological matrices prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Data Presentation: Performance of SPE Methods for Resolvin E1
The selection of an appropriate SPE protocol is crucial for achieving high recovery and minimizing matrix effects. Below is a summary of quantitative data from various studies on the extraction of resolvins and other SPMs from biological matrices.
| Sorbent Type | Biological Matrix | Key Protocol Steps (Wash/Elution) | Recovery Rate (%) | LLOQ (pg on column) | Reference |
| C18 | Tissues | Wash: Water (pH 3.5), Hexane; Elute: Methyl Formate | >85-95% (for deuterated internal standards) | Not Specified | |
| C18 | Human Serum | Not specified in abstract | 78 ± 4% to 87 ± 3% (for internal standards) | 0.18–2.7 | |
| Polymeric | Rat Plasma | Not specified in abstract | Moderate (unspecified) | Not Specified | |
| µSPE (unspecified) | Plasma, Cells, Exudates | LLE followed by µSPE | Not specified in abstract, but high enrichment factor (20-fold) reported. | 1-38 pg/mL (LOQ in matrix) | |
| C18 | Human Keratinocyte Lysates | LLE followed by µSPE with methanol-water (pH 4) | 42-64% | Not Specified |
Note: Recovery rates and limits of quantification can vary significantly based on the specific tissue type, the full protocol employed, and the analytical instrumentation used. The data presented should be used as a guideline for method development and validation.
Experimental Protocol: C18-Based SPE for Resolvin E1 from Tissues
This protocol is a comprehensive synthesis of established methods for the extraction of RvE1 from tissue samples using C18 solid-phase extraction cartridges.
Materials:
-
C18 SPE Cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Methyl Formate
-
Internal Standard (e.g., d5-RvE1)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
pH meter or pH paper
Procedure:
-
Tissue Homogenization:
-
Accurately weigh 30-50 mg of frozen tissue.
-
On ice, add 1 mL of ice-cold methanol containing an appropriate amount of deuterated internal standard (e.g., d5-RvE1) to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. To prevent degradation of the lipid mediators, all steps should be performed on ice.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 45 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Dilution and Acidification:
-
Dilute the supernatant with 9 volumes of water (e.g., if you have 1 mL of supernatant, add 9 mL of water).
-
Adjust the pH of the diluted sample to approximately 3.5 using a dilute acid (e.g., 0.1 M HCl). This step is crucial for the efficient retention of acidic analytes like RvE1 on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 SPE cartridge. The flow rate should be slow and consistent, approximately 1-2 mL per minute.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar interferences.
-
Subsequently, wash the cartridge with 5-10 mL of hexane to elute non-polar, interfering lipids.
-
-
Elution:
-
Elute the Resolvin E1 and other SPMs from the cartridge with 5-10 mL of methyl formate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS system (typically a methanol/water mixture).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of resolution-phase activities, such as enhanced macrophage phagocytosis of apoptotic cells.
Caption: Resolvin E1 signaling cascade through the ChemR23 receptor.
Experimental Workflow for SPE of Resolvin E1
The following diagram outlines the key steps in the solid-phase extraction workflow for isolating Resolvin E1 from tissue samples.
Caption: Workflow for Solid-Phase Extraction of Resolvin E1 from Tissues.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Resolvin E1-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Resolvin E1-d4 (RvE1-d4), a deuterated internal standard crucial for the accurate quantification of the pro-resolving lipid mediator Resolvin E1 (RvE1). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent method for resolvin analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust alternative, particularly when appropriate derivatization techniques are employed to enhance volatility and thermal stability. This document provides a detailed methodology for sample preparation, derivatization, and GC-MS analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
Resolvin E1 (RvE1), an endogenous lipid mediator derived from eicosapentaenoic acid (EPA), is a member of the specialized pro-resolving mediators (SPMs) family.[1] SPMs play a critical role in the resolution of inflammation, making their accurate quantification essential for understanding inflammatory processes and for the development of novel therapeutics. Due to its low endogenous concentrations, stable isotope-labeled internal standards, such as Resolvin E1-d4, are indispensable for reliable quantification by mass spectrometry.[1]
GC-MS analysis of resolvins necessitates a derivatization step to convert the non-volatile lipids into species amenable to gas chromatography. Common derivatization procedures for eicosanoids include methylation, trimethylsilylation (TMS), and methoximation, which target the carboxylic acid and hydroxyl groups, respectively.[2] This protocol outlines a systematic approach for the derivatization and subsequent GC-MS analysis of RvE1-d4.
Experimental Protocol
Sample Preparation and Extraction
Biological samples (e.g., plasma, cell culture supernatants) should be handled on ice to minimize enzymatic degradation of the analyte.
-
Internal Standard Spiking: To a 1 mL aliquot of the biological sample, add a known amount of Resolvin E1-d4 solution. The exact amount will depend on the expected concentration range of endogenous RvE1 in the samples.
-
Protein Precipitation and Extraction: Add 2 mL of cold methanol to the sample, vortex thoroughly, and centrifuge at 3000 rpm for 5 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a Strata-X SPE column with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE column.
-
Wash the column with 3 mL of 10% methanol to remove impurities.
-
Elute the resolvins with 1 mL of methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Derivatization
This multi-step derivatization process targets the different functional groups of the resolvin molecule.
-
Methoximation (for keto groups, if present): While RvE1 does not have a keto group, this step is crucial when analyzing its metabolites like 18-oxo-RvE1. To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL) and incubate at 60°C for 30 minutes.
-
Esterification (for the carboxylic acid group):
-
Cool the sample to room temperature.
-
Add 50 µL of N,N-Diisopropylethylamine (DIPEA) and 10 µL of pentafluorobenzyl (PFB) bromide.
-
Incubate at room temperature for 30 minutes. This converts the carboxylic acid to a PFB ester, which is highly sensitive for electron capture negative chemical ionization (ECNCI).
-
-
Silylation (for hydroxyl groups):
-
Evaporate the reagents under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis
The derivatized sample is now ready for injection into the GC-MS system.
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 150°C for NICI.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) using methane as the reagent gas is recommended for high sensitivity of PFB esters.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) of the [M-PFB]⁻ anion. The specific m/z value for the derivatized Resolvin E1-d4 will need to be determined based on the final derivatized structure.
Quantitative Data
Quantitative data for the GC-MS analysis of Resolvin E1-d4 is not extensively reported in the literature, with LC-MS/MS being the more prevalent technique. However, based on the analysis of other deuterated eicosanoids using similar GC-NICI-MS methods, the following performance characteristics can be expected.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low pg range |
| Limit of Quantification (LOQ) | Mid to high pg range |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Note: These are estimated values and must be experimentally determined for Resolvin E1-d4 through proper method validation.
Experimental Workflow Diagram
References
Application Notes: Resolvin E1 in Preclinical Disease Models
Introduction
Resolvin E1 (RvE1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. Unlike anti-inflammatory agents that block the initial inflammatory response, RvE1 promotes resolution by inhibiting leukocyte infiltration, stimulating the clearance of apoptotic cells and debris by macrophages (a process known as efferocytosis), and downregulating the production of pro-inflammatory cytokines.[2][3][4]
The deuterated analogue, Resolvin E1-d4 (RvE1-d4), serves as a crucial tool for researchers. Due to its identical chemical properties but different mass, it is widely used as an internal standard for accurate and reliable quantification of endogenous or exogenously administered RvE1 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] These application notes will focus on the therapeutic use of non-deuterated RvE1 in preclinical models while also describing the role of RvE1-d4 in the analytical workflow.
Mechanism of Action & Signaling Pathways
RvE1 exerts its potent pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of immune cells. The two primary receptors identified are:
-
ChemR23 (also known as ERV1) : Expressed on macrophages and dendritic cells, activation of ChemR23 by RvE1 initiates signaling cascades that enhance phagocytosis and suppress pro-inflammatory responses.
-
BLT1 : A receptor for the pro-inflammatory leukotriene B4 (LTB4), which is highly expressed on neutrophils. RvE1 acts as a partial agonist or antagonist at this receptor, effectively dampening LTB4-driven neutrophil activation and infiltration into tissues.
Binding to these receptors triggers downstream signaling pathways, including the PI3K/Akt and ERK MAPK pathways, which lead to the inhibition of the potent pro-inflammatory transcription factor NF-κB. This multi-pronged mechanism allows RvE1 to control inflammation and actively promote healing.
Applications in Preclinical Disease Models
RvE1 has demonstrated significant therapeutic potential across a wide range of preclinical models of inflammatory diseases. Its efficacy is attributed to its ability to reduce leukocyte infiltration, decrease pro-inflammatory gene expression, and promote tissue repair.
| Disease Model | Species | RvE1 Administration (Dose, Route, Timing) | Key Findings |
| Inflammatory Bowel Disease (Colitis) | Mouse | 100 ng/mouse, i.v. (TNBS model); 500 ng/mouse, i.p. (DSS model) | Increased survival, sustained body weight, reduced leukocyte infiltration, and decreased expression of TNF-α, IL-12, and iNOS. |
| Peritonitis | Mouse | 100 ng - 1 µ g/mouse , i.v. or i.p. | Potently inhibited polymorphonuclear leukocyte (PMN) infiltration in a dose-dependent manner. |
| Periodontitis | Rabbit | 500 ng, topical oral application | Reduced inflammation and protected against inflammation-induced bone loss. |
| Allergic Airway Inflammation | Mouse | Not specified | Prevents the development of allergic airway responses. |
| Myocardial Infarction | Mouse | 100 ng/mouse, i.p., daily for 7 days post-MI | Suppressed monocyte/macrophage migration to the heart, reduced pro-inflammatory cytokine levels, and improved cardiac function. |
| Alzheimer's Disease | Mouse (5xFAD) | 1.5 µg/kg, i.p., 3 times a week | Reduced activation of microglia and astrocytes; decreased Aβ40 and Aβ42 levels when combined with Lipoxin A4. |
| Collagen-Induced Arthritis | Mouse | 100 ng/mouse, i.p., daily | In one study, systemic treatment with RvE1 did not ameliorate the severity, clinical score, or histological signs of arthritis. |
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
This model is a classic for studying acute inflammation and the efficacy of pro-resolving mediators.
Materials:
-
Resolvin E1
-
Vehicle (e.g., sterile saline or PBS containing 0.1% ethanol)
-
Zymosan A
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia
-
Flow cytometry reagents (e.g., antibodies for Ly6G, F4/80)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Experimental Workflow:
Endpoint Analysis:
-
Leukocyte Infiltration: The primary endpoint is the number of leukocytes, particularly neutrophils, in the peritoneal cavity. RvE1 is expected to significantly reduce this number compared to the vehicle control.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines like TNF-α and IL-6 in the lavage fluid. RvE1 treatment should lead to lower cytokine concentrations.
-
Phagocytosis Assay (Optional): Peritoneal macrophages can be isolated and tested for their ability to phagocytose apoptotic neutrophils or zymosan particles in vitro to confirm the pro-phagocytic effect of RvE1.
Protocol 2: TNBS-Induced Colitis in Mice
This model mimics inflammatory bowel disease, characterized by severe mucosal inflammation.
Materials:
-
Resolvin E1
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Anesthesia
-
Catheters for intra-rectal administration
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week.
-
Sensitization (Optional): A pre-sensitization step with TNBS applied to the skin can be performed one week prior to induction.
-
Induction:
-
Anesthetize mice.
-
Slowly administer TNBS dissolved in ethanol (e.g., 100 mg/kg TNBS in 50% ethanol) intra-rectally via a catheter.
-
Keep the mouse in a head-down position for 60 seconds to ensure distribution within the colon.
-
-
RvE1 Treatment:
-
Administer RvE1 (e.g., 100 ng/mouse, i.v.) or vehicle 24 hours after TNBS induction and daily thereafter.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI) score.
-
-
Termination:
-
Euthanize mice at a pre-determined endpoint (e.g., Day 5 or 7).
-
Harvest the colon, measure its length and weight.
-
Collect tissue for histological analysis (H&E staining) and gene expression analysis (qRT-PCR for cytokines like TNF-α, IL-12).
-
Expected Outcomes:
-
RvE1 treatment is expected to reduce weight loss, improve DAI scores, decrease colon shortening, and lower histological scores of inflammation and tissue damage compared to vehicle-treated mice.
Role of Resolvin E1-d4 in Analysis
Accurate quantification of RvE1 in preclinical studies is essential for pharmacokinetics and for understanding endogenous levels. Because RvE1 is present at very low concentrations in biological matrices, a robust analytical method is required. RvE1-d4 is the gold standard internal standard for this purpose.
Principle:
-
Sample Preparation: A known amount of RvE1-d4 is spiked into the biological sample (e.g., plasma, peritoneal lavage fluid, tissue homogenate) at the beginning of the extraction process.
-
Extraction: Lipids, including RvE1 and the spiked RvE1-d4, are extracted from the matrix, typically using solid-phase extraction.
-
LC-MS/MS Analysis: The extracted sample is analyzed by LC-MS/MS. The mass spectrometer is set to detect both the parent and fragment ions of native RvE1 and deuterated RvE1-d4.
-
Quantification: Because the internal standard (RvE1-d4) behaves identically to the analyte (RvE1) during extraction and ionization, any sample loss will affect both equally. The concentration of native RvE1 is calculated from the ratio of its peak area to the peak area of the known amount of RvE1-d4. This method corrects for extraction inefficiency and matrix effects, ensuring high accuracy and precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Measuring Resolvin E1 (RvE1) in Human Clinical Samples
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] It plays a crucial role in the active resolution of inflammation, a process essential for tissue protection and the return to homeostasis.[3][4] RvE1 exerts potent anti-inflammatory and pro-resolving actions, such as inhibiting neutrophil infiltration and enhancing the clearance of apoptotic cells by macrophages.[5] Given its role in resolving inflammation, accurately quantifying RvE1 levels in human clinical samples is of significant interest for researchers and drug development professionals studying inflammatory diseases and developing novel resolution-phase therapeutics.
This document provides detailed application notes and protocols for the two primary methods used for RvE1 quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary: RvE1 Levels in Human Samples
The concentration of RvE1 in human clinical samples can vary significantly depending on the biological matrix, patient health status, and supplementation with omega-3 fatty acids. The following table summarizes reported RvE1 concentrations from various studies.
| Biological Matrix | Subject/Condition | Mean Concentration (pg/mL) | Notes | Source(s) |
| Plasma | Healthy volunteers taking fish oil | 100 - 400 | Levels ranged from 0.1 to 0.4 ng/mL. | |
| Serum | Healthy Controls | 2,758,000 ± 1,065,000 | Measured as 2758 ± 1065 ng/ml. Note: These values are substantially higher than others reported. | |
| Serum | Ulcerative Colitis (UC) Patients | 3,126,000 ± 1,413,000 | Measured as 3126 ± 1413 ng/ml. No significant difference from controls was found. | |
| Serum | Healthy Subjects | 57.49 ± 13.65 | --- | |
| Follicular Fluid | IVF Patients | 17.62 ± 4.97 | Levels were significantly lower than in corresponding serum samples. | |
| Follicular Fluid | IVF Patients (Good Oocyte Quality) | 32.12 ± 3.84 | --- | |
| Follicular Fluid | IVF Patients (Poor Oocyte Quality) | 18.07 ± 2.36 | RvE1 level below 8.96 pg/ml was predictive of poor oocyte quality. |
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a widely used method for quantifying RvE1. Commercial kits are available and are typically based on a competitive or sandwich assay principle. This method is suitable for processing a large number of samples and does not require specialized mass spectrometry equipment. However, specificity should be carefully validated, and sample purification may be necessary for certain matrices to avoid interference.
Experimental Workflow: ELISA
Caption: General workflow for measuring Resolvin E1 using ELISA.
Protocol: ELISA for Human Serum/Plasma
This protocol is a generalized procedure based on commercially available ELISA kits. Users should always refer to the specific manufacturer's instructions.
1. Sample Collection and Handling
-
Serum : Collect whole blood in a serum separator tube. Allow the sample to clot for 30-120 minutes at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 15-20 minutes. Carefully aspirate the serum supernatant.
-
Plasma : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Pipette off the plasma layer without disturbing the buffy coat.
-
Storage : Assay samples immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
2. Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer : Dilute the concentrated wash buffer (e.g., 400X or 25X) with ultrapure water to prepare the 1X working solution as per the kit instructions.
-
Standard Curve : Prepare a serial dilution of the RvE1 standard provided in the kit, typically ranging from 1,000 pg/mL down to approximately 15 pg/mL. Use the provided standard diluent for all dilutions.
3. Assay Procedure (Example Sandwich ELISA)
-
Determine the number of wells required for standards, controls, and samples.
-
Add 50 µL of each standard, blank (standard diluent), and sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotinylated-Conjugate (Detection Antibody) solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 3 to 5 times with 1X Wash Buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Add 100 µL of Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Repeat the wash step (Step 5) five times.
-
Add 90 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm using a microplate reader, preferably within 15-30 minutes of adding the stop solution.
4. Data Analysis
-
Subtract the average OD of the blank from all other OD readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis versus the concentration on the x-axis.
-
Use the standard curve to determine the RvE1 concentration in each sample.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is a highly sensitive and specific method for the absolute quantification of lipids like RvE1. It is considered the gold standard for lipid mediator analysis. This method can distinguish between structurally similar molecules and stereoisomers, providing high confidence in identification and quantification. It requires solid-phase extraction (SPE) for sample cleanup and access to specialized LC-MS/MS instrumentation.
Experimental Workflow: LC-MS/MS
Caption: General workflow for measuring Resolvin E1 using LC-MS/MS.
Protocol: LC-MS/MS for Human Serum/Plasma
This protocol is adapted from published targeted metabolomics methods.
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Thaw frozen serum or plasma samples on ice.
-
To 400 µL of sample, add a mixture of deuterated internal standards (including d5-RvE1 or similar).
-
Adjust the pH to ~3.0 with 1 N HCl.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the lipids with a non-polar solvent such as methyl formate or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of mobile phase (e.g., methanol/water).
2. LC-MS/MS Conditions
-
LC Column : A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is typically used.
-
Mobile Phase : A gradient elution using water and a mixture of acetonitrile/isopropanol, often with a modifier like formic acid, is employed.
-
Example Gradient: Start with a high percentage of aqueous phase, ramp to a high percentage of organic phase to elute lipids, then return to initial conditions for re-equilibration.
-
-
Mass Spectrometer : Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Detection : Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for RvE1 and its deuterated internal standard must be optimized.
-
Example Transition for 18-HEPE (RvE1 precursor): m/z 317 → 259.
-
3. Data Analysis
-
Integrate the peak areas for the endogenous RvE1 and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a standard curve using known concentrations of a synthetic RvE1 standard and a fixed amount of internal standard.
-
Plot the peak area ratio against the concentration for the standards.
-
Determine the concentration of RvE1 in the samples by interpolating their peak area ratios from the standard curve.
Resolvin E1 Signaling Pathway
RvE1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily ChemR23 (also known as ERV1) and, to a lesser extent, BLT1 (the receptor for leukotriene B4). Binding to ChemR23 on cells like macrophages and neutrophils initiates intracellular signaling cascades that lead to the dampening of pro-inflammatory responses and the enhancement of resolution activities. This includes stimulating macrophage phagocytosis of apoptotic cells and microbial debris, and inhibiting further neutrophil infiltration into the inflamed site.
Caption: RvE1 signaling through the ChemR23 receptor to promote resolution.
References
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Note: High-Sensitivity Separation and Quantification of Resolvin E Isomers using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvins of the E-series (RvE) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] These potent lipid mediators, including Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and the recently identified Resolvin E4 (RvE4), actively regulate the resolution phase of acute inflammation.[2][4] They exhibit both anti-inflammatory and pro-resolving actions, such as limiting neutrophil infiltration, counteracting pro-inflammatory cytokines, and enhancing the clearance of apoptotic cells by macrophages (efferocytosis).
Given their structural similarity and low endogenous concentrations, the accurate separation and quantification of individual Resolvin E isomers present a significant analytical challenge. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this application, offering the required sensitivity, selectivity, and resolution to distinguish between these closely related molecules. This application note provides a detailed protocol for the separation and quantification of Resolvin E isomers from biological matrices.
Resolvin E1 Signaling Pathway
Resolvin E1, the most extensively studied E-series resolvin, mediates its pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs). It primarily signals through ChemR23 (also known as ERV1) and can also interact with the leukotriene B4 receptor, BLT1, to antagonize pro-inflammatory signaling. Activation of these receptors on immune cells like neutrophils and macrophages initiates downstream signaling cascades that ultimately suppress inflammatory responses and promote a return to homeostasis.
Caption: Resolvin E1 signaling cascade via ChemR23 and BLT1 receptors.
Experimental Workflow
The overall analytical procedure involves sample extraction and purification, followed by chromatographic separation and mass spectrometric detection. A robust sample preparation step, typically Solid-Phase Extraction (SPE), is crucial for removing interfering matrix components and concentrating the analytes.
References
- 1. mdpi.com [mdpi.com]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low signal intensity of Resolvin E1-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Resolvin E1-d4 (RvE1-d4) in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for Resolvin E1-d4 in LC-MS analysis?
Low signal intensity for RvE1-d4 can arise from issues across the entire analytical workflow. The most common causes can be categorized as:
-
Sample-Related Issues: Degradation of the internal standard, inefficient extraction from the biological matrix, or the presence of interfering substances.
-
Chromatographic Issues: Suboptimal separation leading to co-elution with matrix components that cause ion suppression, poor peak shape, or issues with the mobile phase.
-
Mass Spectrometry Issues: Incorrect instrument settings, contamination of the ion source, or inappropriate fragmentation parameters for MS/MS analysis.
Q2: How should Resolvin E1-d4 be properly stored and handled to prevent degradation?
Resolvin E1-d4 is a sensitive lipid mediator. To ensure its stability, it should be stored at -80°C in a solution, typically ethanol.[1][2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[2] When preparing working solutions, it is advisable to do so in an ethanol solution and to make further dilutions into aqueous buffers or isotonic saline immediately before the experiment.[2]
Q3: What is ion suppression and how can it affect the Resolvin E1-d4 signal?
Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (in this case, RvE1-d4) in the mass spectrometer's ion source, leading to a decreased signal intensity.[3] This is a common issue in the analysis of complex biological samples and can lead to inaccurate quantification.
Q4: Which ionization mode, positive or negative, is optimal for Resolvin E1-d4 detection?
For the analysis of eicosanoids like Resolvin E1, negative electrospray ionization (ESI) mode is typically used. This is because the carboxylic acid group on the molecule is readily deprotonated, forming a [M-H]⁻ ion, which can be sensitively detected by the mass spectrometer.
Q5: What are the expected mass-to-charge ratios (m/z) for Resolvin E1 and its deuterated internal standard in MS analysis?
In negative ESI mode, Resolvin E1 will typically be observed as its deprotonated molecule [M-H]⁻ at an m/z of 349. For Resolvin E1-d4, the expected m/z would be 353, accounting for the four deuterium atoms.
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity of Resolvin E1-d4.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot low Resolvin E1-d4 signal.
Quantitative Data Summary
The following table outlines potential causes for low signal intensity and provides a qualitative and quantitative guide for troubleshooting.
| Potential Cause | Symptom | Expected Signal Decrease | Troubleshooting Action | Expected Outcome |
| Sample Degradation | Consistently low signal across all samples. | > 90% | Prepare fresh Resolvin E1-d4 standards and re-spike samples. Ensure proper storage at -80°C. | Signal intensity should return to expected levels in freshly prepared samples. |
| Inefficient Extraction | Low recovery of both analyte and internal standard. | 50-80% | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH and solvent composition. | Recovery should improve to >80%. |
| Ion Suppression | Signal intensity is low in the sample but normal in a clean standard injection. | 20-90% | Modify the LC gradient to separate Resolvin E1-d4 from interfering matrix components. Dilute the sample. | A significant increase in signal-to-noise ratio. |
| Poor Chromatography | Broad or tailing peaks. | 30-70% | Replace the LC column, use a guard column, or optimize the mobile phase. | Peak shape should become sharper and more symmetrical, increasing signal height. |
| Contaminated Ion Source | Gradual or sudden decrease in signal intensity over time. | > 50% | Clean the ion source components (capillary, cone, etc.) according to the manufacturer's protocol. | Signal intensity should be restored to previous levels. |
| Incorrect MS Parameters | Low signal during direct infusion of a standard. | > 90% | Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific instrument. | A stable and strong signal should be achieved during direct infusion. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of resolvins from biological fluids like plasma or serum.
-
Sample Pre-treatment: To 500 µL of plasma or serum, add a mixture of deuterated internal standards, including Resolvin E1-d4. Acidify the sample to a pH of approximately 3.0 with 1N HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.
-
Elution: Elute the resolvins from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of water, acetonitrile, and formic acid).
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Resolvin E1-d4.
-
LC System: A UPLC or HPLC system capable of high-pressure gradients.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient should be optimized to separate Resolvin E1 from other eicosanoids and matrix components. An example gradient could be:
-
0-3 min: 20% B
-
3-16 min: 20-95% B
-
16-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Resolvin E1: Q1 m/z 349 -> Q3 (product ions to be optimized, e.g., m/z 195, 151)
-
Resolvin E1-d4: Q1 m/z 353 -> Q3 (corresponding product ions)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.
Diagram: Experimental Workflow
Caption: A flowchart illustrating the key steps in the analysis of Resolvin E1-d4.
References
Resolvin E1 Stability: A Technical Support Center for Preventing Isomerization During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the isomerization of Resolvin E1 (RvE1) during sample storage and handling. Adherence to these guidelines is critical for ensuring the integrity and biological activity of this potent pro-resolving mediator.
Troubleshooting Guide: Minimizing Resolvin E1 Isomerization
Resolvin E1 is susceptible to degradation and isomerization when exposed to various environmental factors. This section provides a systematic approach to identifying and resolving potential issues during sample storage.
Issue: Loss of biological activity or inconsistent experimental results.
This is often the first indication of RvE1 degradation or isomerization. The following table summarizes the key factors that can compromise the stability of RvE1 and provides recommended actions to prevent it.
Table 1: Factors Affecting Resolvin E1 Stability and Recommended Prevention Strategies
| Factor | Potential Impact on Resolvin E1 | Recommended Prevention and Mitigation Strategies |
| Temperature | Elevated temperatures can accelerate the rate of chemical degradation and potential isomerization. | Storage: Always store stock solutions and diluted samples at -80°C for long-term stability.[1] For short-term storage (a few hours), keep samples on ice. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light, particularly UV light, can induce cis-trans isomerization of the conjugated double bonds in the RvE1 molecule.[2][3] | Handling: Work with RvE1 in a dimly lit area. Use amber-colored vials or wrap sample tubes in aluminum foil to protect from light.[2] |
| pH | Extremes in pH can lead to the decomposition of RvE1 into inactive products.[2] | Solvent/Buffer: Prepare stock solutions in high-purity ethanol. For aqueous buffers, maintain a pH close to neutral (pH 7.2-7.4) and use freshly prepared buffers. |
| Oxygen | As a polyunsaturated fatty acid derivative, RvE1 is prone to oxidation, which can lead to the formation of various degradation products. | Handling: Purge storage vials with an inert gas like argon or nitrogen before sealing to displace oxygen. Use solvents that have been deoxygenated. |
| Solvent Purity | Impurities in solvents can catalyze degradation reactions. | Solvent Selection: Use high-purity, HPLC-grade or LC-MS grade solvents for preparing all solutions. |
| Radical Species | The presence of radical species, such as thiyl radicals, can catalyze cis-trans isomerization of the double bonds. | Antioxidants: Consider the addition of a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to stock solutions, but verify its compatibility with downstream applications. |
Experimental Protocols for Assessing Isomerization
To confirm the integrity of your RvE1 samples, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for separating and identifying isomers.
Protocol 1: Reversed-Phase HPLC for Separation of RvE1 Isomers
This method is effective for separating geometric isomers of resolvins.
Materials:
-
Agilent Poroshell 120 EC-C18 column (e.g., 100 mm × 4.6 mm × 2.7 µm)
-
Mobile Phase A: Methanol/water/acetic acid (20:80:0.01, v/v/v)
-
Mobile Phase B: Methanol/water/acetic acid (80:20:0.01, v/v/v)
-
HPLC system with a UV detector or coupled to a mass spectrometer
Procedure:
-
Equilibrate the column at 50°C with the initial mobile phase conditions.
-
Inject the RvE1 sample.
-
Elute the sample using a gradient. A representative gradient is as follows:
-
0-2 min: Ramp to 50% Mobile Phase B
-
2-11 min: Ramp to 100% Mobile Phase B
-
11-14.5 min: Hold at 100% Mobile Phase B
-
14.5-14.6 min: Return to initial conditions
-
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm) or by mass spectrometry. Isomers will present as distinct peaks with different retention times.
Protocol 2: Chiral Chromatography for Enantiomer Separation
For separating chiral isomers of RvE1 and its precursors, a chiral column is necessary.
Materials:
-
Chiral HPLC column (e.g., Chiralpak AD-H)
-
Mobile Phase: Isocratic mixture of isopropanol and hexane (e.g., 2:98, v/v)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample.
-
Elute the sample isocratically.
-
Detect the separated enantiomers using a mass spectrometer. Chiral lipidomic profiling can effectively separate R and S enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Resolvin E1 isomerization during storage?
A1: The primary non-enzymatic cause of isomerization is exposure to light, which can induce cis-trans isomerization of the conjugated double bonds. Additionally, the presence of radical species can catalyze this process. Therefore, protecting samples from light and oxygen is crucial.
Q2: How can I tell if my Resolvin E1 has isomerized?
A2: A loss of biological activity or inconsistent results in your experiments is a strong indicator. To confirm isomerization, you will need to use analytical techniques like HPLC or LC-MS. Isomerization will typically result in the appearance of new peaks with different retention times from the parent RvE1 molecule.
Q3: Is it acceptable to store diluted working solutions of Resolvin E1?
A3: It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock. If temporary storage is necessary, keep the diluted solution on ice and protected from light for no more than a few hours. The stability of highly diluted solutions is generally lower.
Q4: Can I use antioxidants to prevent isomerization?
A4: Yes, antioxidants can help prevent oxidative degradation, which can be a related pathway to instability. Primary antioxidants like butylated hydroxytoluene (BHT) can scavenge radicals that may contribute to isomerization. However, you must ensure that the chosen antioxidant does not interfere with your experimental assays. It is advisable to run a control with the antioxidant alone.
Q5: What is the best solvent for storing Resolvin E1?
A5: For long-term storage, Resolvin E1 should be stored as a solution in a high-purity organic solvent like ethanol at -80°C. This minimizes hydrolysis and microbial growth. For biological experiments, the ethanol stock can be diluted into an appropriate aqueous buffer immediately before use.
Visual Guides
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Factors leading to Resolvin E1 instability.
Caption: Workflow for storing and analyzing Resolvin E1.
Caption: Troubleshooting logic for Resolvin E1 instability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chiral Lipidomics of E-Series Resolvins: Aspirin and the Biosynthesis of Novel Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis/Trans Isomerization of Unsaturated Fatty Acids in Polysorbate 80 During Light Exposure of a Monoclonal Antibody-Containing Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E1-d4 stability in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Resolvin E1-d4 (RvE1-d4) in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for reconstituting and storing Resolvin E1-d4?
A1: Resolvin E1-d4 is typically supplied as a solution in ethanol.[1] For creating stock solutions, high-purity ethanol is the recommended solvent. It is soluble in ethanol at concentrations up to 50 mg/ml.[1] It is also soluble in DMF at the same concentration.[1]
Q2: What are the optimal storage conditions for Resolvin E1-d4?
A2: For long-term stability, Resolvin E1-d4 should be stored at -80°C.[1][2] Under these conditions, it is stable for at least one year. Short-term storage at warmer temperatures is not recommended due to the compound's sensitivity.
Q3: My experiment requires a solvent other than ethanol. What are my options and what precautions should I take?
A3: While ethanol is the primary recommended solvent, other organic solvents like dimethylformamide (DMF) can be used. If you must use a different solvent, it is critical to perform a stability test under your specific experimental conditions (temperature, light exposure, time). Resolvin E1 is known to be sensitive to light, pH, and oxygen, which can lead to the decomposition into inactive products. Always use high-purity, anhydrous solvents and consider purging the vial with an inert gas (like argon or nitrogen) before sealing to minimize oxidation.
Q4: I left my stock solution of Resolvin E1-d4 at room temperature for several hours. Is it still usable?
A4: This is not ideal. Resolvins are polyunsaturated lipids and are susceptible to degradation at room temperature, especially when exposed to light and oxygen. If the exposure was minimal (e.g., brief periods during sample preparation), the degradation might be negligible. However, for quantitative experiments, it is highly recommended to use a fresh aliquot or a new vial stored under proper conditions to ensure the accuracy of your results. Consider running a quality control check via LC-MS if the integrity of the sample is critical.
Q5: How can I detect degradation of my Resolvin E1-d4 sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include the appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound (Resolvin E1-d4), and a shift in the retention time. Mass spectrometry can be used to identify potential degradation products, such as oxidized metabolites (e.g., 18-oxo-RvE1 or 20-hydroxy-RvE1).
Q6: What are the common metabolic inactivation pathways for Resolvin E1?
A6: In biological systems, Resolvin E1 is enzymatically inactivated. Key pathways include dehydrogenation of the hydroxyl group at the carbon-18 position to form 18-oxo-RvE1, and hydroxylation at the carbon-20 position. These metabolic conversions result in products with significantly reduced or no biological activity. While these are biological processes, similar oxidative degradation can occur in solution if not handled properly.
Summary of Resolvin E1-d4 Stability and Solubility
The following table summarizes the available data on the recommended solvents and storage conditions for ensuring the stability of Resolvin E1-d4.
| Parameter | Recommendation | Concentration/Duration | Source(s) |
| Long-Term Storage | Temperature: -80°C | ≥ 1 year | |
| Shipping | Dry Ice | N/A | |
| Recommended Solvent | Ethanol | Up to 50 mg/ml | |
| Alternative Solvent | Dimethylformamide (DMF) | Up to 50 mg/ml | |
| Aqueous Solubility | PBS (pH 7.2) | Approx. 0.05 mg/ml | |
| Known Sensitivities | Light, pH, Oxygen | N/A |
Experimental Protocols
Protocol: Assessing the Stability of Resolvin E1-d4 in an Organic Solvent via LC-MS
This protocol provides a general workflow for determining the stability of Resolvin E1-d4 in a specific organic solvent over time.
Objective: To quantify the degradation of Resolvin E1-d4 when stored in a selected organic solvent under defined temperature and light conditions.
Materials:
-
Resolvin E1-d4 (stored at -80°C)
-
High-purity, anhydrous organic solvent of interest (e.g., Acetonitrile, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass autosampler vials with septa caps
-
Calibrated pipettes
-
LC-MS system with a C18 column
Methodology:
-
Preparation of Stock Solution:
-
Allow the vial of Resolvin E1-d4 (typically in ethanol) to equilibrate to room temperature.
-
Prepare a stock solution of a known concentration (e.g., 1 µg/mL) by diluting the original solution with the organic solvent being tested. Perform this under dim light.
-
Vortex briefly to ensure homogeneity.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass autosampler vials.
-
Gently flush the headspace of each vial with inert gas before sealing tightly.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C).
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, inject one of the aliquots into the LC-MS system to establish the initial concentration (T=0).
-
Use a suitable LC gradient, for example, a mobile phase of methanol/water/acetic acid.
-
Monitor the parent mass-to-charge ratio (m/z) for Resolvin E1-d4.
-
-
Incubation and Subsequent Analyses:
-
Store the prepared vials under the defined conditions.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Allow the vial to reach the temperature of the autosampler.
-
Analyze the sample by LC-MS using the same method as for the T=0 analysis.
-
-
Data Analysis:
-
Integrate the peak area for the Resolvin E1-d4 parent ion at each time point.
-
Calculate the percentage of Resolvin E1-d4 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Resolvin E1-d4 against time for each storage condition to visualize the degradation curve.
-
Optionally, perform a search for expected degradation products (e.g., oxidized forms) by monitoring their respective m/z values.
-
Visualizations
Resolvin E1 Signaling Pathway
Resolvin E1 mediates its pro-resolving effects by interacting with specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately dampen inflammation and promote tissue homeostasis.
Caption: Simplified signaling pathway of Resolvin E1 via the ChemR23 receptor.
References
Resolvin E1 Chromatography: A Technical Support Center
Welcome to the technical support center for improving the chromatographic peak shape of Resolvin E1 (RvE1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this critical pro-resolving mediator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor peak shape in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) can compromise the accuracy and reliability of your results.[1] Below are common peak shape issues encountered during Resolvin E1 analysis, along with their potential causes and recommended solutions.
Why is my Resolvin E1 peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and integration.[1]
-
Potential Causes:
-
Secondary Silanol Interactions: Resolvin E1 is an acidic compound and can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[1] This is a primary cause of peak tailing for compounds with amine or other basic functional groups, and similar principles can apply to acidic compounds under certain conditions.
-
Low Buffer Concentration: An inadequately buffered mobile phase can lead to inconsistent ionization of RvE1, causing peak tailing.
-
Column Contamination: Accumulation of matrix components from the sample on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
-
Troubleshooting Solutions:
-
Mobile Phase pH Adjustment: Since Resolvin E1 is an acidic molecule, using a mobile phase with a low pH (e.g., buffered with 0.1% formic acid or acetic acid) can help to suppress the ionization of both RvE1 and residual silanol groups, thus minimizing secondary interactions and improving peak shape.[1][2]
-
Increase Buffer Strength: Using a sufficient concentration of a suitable buffer can help maintain a consistent pH and improve peak symmetry. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or phenyl-hexyl column to minimize the number of available free silanol groups.
-
Optimize Sample Preparation: Implement a robust solid-phase extraction (SPE) protocol to effectively remove interfering matrix components.
-
Reduce Sample Load: Decrease the injection volume or dilute the sample to avoid column overload.
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
What is causing my Resolvin E1 peak to show fronting?
Peak fronting, an asymmetry where the front part of the peak is broader than the latter part, is less common than tailing but can still significantly impact analysis.
-
Potential Causes:
-
Column Overload: Injecting a sample that is too concentrated is a frequent cause of peak fronting.
-
Sample Solubility Issues: If Resolvin E1 is not fully dissolved in the sample solvent, it can lead to fronting.
-
Incompatible Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause this issue.
-
Column Degradation: A void or collapse at the head of the column can lead to peak fronting.
-
-
Troubleshooting Solutions:
-
Dilute the Sample: Reduce the concentration of Resolvin E1 in the injected sample.
-
Change Sample Solvent: Ensure that Resolvin E1 is fully soluble in the chosen solvent and that the solvent is compatible with the mobile phase.
-
Column Maintenance: If column degradation is suspected, flush the column or replace it with a new one.
-
Why am I observing a split peak for Resolvin E1?
A split peak appears as two or more distinct peaks for a single analyte and can arise from several factors.
-
Potential Causes:
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can block the column inlet frit, causing the sample flow to be unevenly distributed.
-
Column Void: A void at the head of the column can cause the sample to spread unevenly, resulting in a split peak.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is too strong can cause the analyte to precipitate upon contact with the weaker mobile phase, leading to a split peak.
-
Co-elution: An interfering compound may be co-eluting with Resolvin E1.
-
-
Troubleshooting Solutions:
-
Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm filter to remove particulates.
-
Reverse-Flush the Column: If a clogged frit is suspected, reverse-flushing the column (if permitted by the manufacturer) may dislodge the blockage.
-
Replace the Column: If a column void is the likely cause, the column will need to be replaced.
-
Optimize Sample Solvent: Re-dissolve the sample in the initial mobile phase.
-
Improve Separation: Modify the gradient or mobile phase composition to resolve the co-eluting peak.
-
Quantitative Data Summary
While specific quantitative data for the effect of various parameters on Resolvin E1 peak shape is not extensively published in a comparative table format, the following table summarizes the expected qualitative and semi-quantitative impact of key chromatographic variables on peak asymmetry based on established chromatographic principles for similar acidic lipids.
| Parameter | Condition A | Expected Peak Shape (Asymmetry Factor) | Condition B | Expected Peak Shape (Asymmetry Factor) | Rationale |
| Mobile Phase Additive | 0.1% Formic Acid | Closer to 1.0 (Symmetrical) | No Acidic Additive | > 1.2 (Tailing) | Acidic additives suppress silanol interactions, leading to more symmetrical peaks. |
| Column Chemistry | Phenyl-Hexyl Column | Generally improved symmetry | Standard C18 Column | Potential for more tailing | Phenyl-hexyl columns can offer different selectivity and reduced secondary interactions for certain analytes compared to standard C18 columns. |
| Column Temperature | Elevated (e.g., 40°C) | Improved symmetry | Ambient (e.g., 25°C) | Potential for broader peaks | Higher temperatures can improve mass transfer and reduce mobile phase viscosity, often leading to sharper, more symmetrical peaks. |
Experimental Protocol: Optimized LC-MS/MS Method for Resolvin E1
This protocol is a representative method for the analysis of Resolvin E1 in biological matrices, focusing on achieving good peak shape and sensitivity.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Matrix: Human Plasma
-
Internal Standard: Add a suitable deuterated internal standard (e.g., RvE1-d5) to the plasma sample.
-
Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., 2% formic acid).
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the acidified plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Resolvin E1 and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A high-quality reversed-phase column, such as a C18 or Phenyl-Hexyl column with a particle size of ≤ 2 µm (e.g., 100 mm x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for Resolvin E1 and its internal standard.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems encountered during Resolvin E1 analysis.
Caption: Troubleshooting workflow for Resolvin E1 peak shape issues.
References
Calibration curve issues with Resolvin E1-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Resolvin E1-d4 as an internal standard in calibration curves for quantitative analysis.
Troubleshooting Guides
Difficulties with calibration curves when using Resolvin E1-d4 can arise from multiple factors, from sample preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Common Calibration Curve Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | Differential Matrix Effects: Endogenous components in the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte (Resolvin E1) and the internal standard (Resolvin E1-d4) to different extents.[1][2][3] | - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[3] - Chromatographic Optimization: Adjust the LC gradient to separate Resolvin E1 and its internal standard from matrix interferences. |
| Cross-signal Contribution: At high concentrations of Resolvin E1, its isotopic variants can contribute to the signal of Resolvin E1-d4, leading to a non-linear response. | - Lower IS Concentration: Reduce the concentration of the internal standard. - Use a Different Internal Standard: If the issue persists, consider an internal standard with a larger mass difference. | |
| Ionization Competition: At high concentrations, Resolvin E1 and Resolvin E1-d4 can compete for ionization in the mass spectrometer's source, causing a drop in the internal standard's response. | - Dilute Samples: If samples are highly concentrated, dilute them to fall within the linear range of the assay. - Optimize MS Source Conditions: Adjust source parameters like temperature and gas flow to improve ionization efficiency. | |
| High Variability in Internal Standard Response | Inconsistent Sample Preparation: Variability in extraction efficiency or pipetting errors can lead to inconsistent amounts of the internal standard being introduced into the final sample. | - Standardize Protocols: Ensure consistent and validated protocols for sample extraction and handling. - Automate Pipetting: Use automated liquid handlers for improved precision. |
| Degradation of Internal Standard: Resolvin E1-d4 may be unstable under certain storage or experimental conditions. | - Check Storage Conditions: Ensure the internal standard is stored at the recommended temperature and protected from light. - Assess Stability: Perform stability experiments in the sample matrix and solvent at various temperatures. | |
| Deuterium Exchange: The deuterium atoms on Resolvin E1-d4 can exchange with protons from the solvent, especially under acidic or basic conditions, altering its mass and response. | - pH Control: Maintain a neutral pH for all solutions where possible. - Solvent Selection: Use aprotic solvents where feasible and evaluate the stability of the internal standard in the chosen mobile phase. | |
| Analyte and Internal Standard Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column, mobile phase, or injection solvent can lead to poor peak shape. | - Column Maintenance: Use a guard column and regularly flush or replace the analytical column. - Mobile Phase Compatibility: Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion. - Optimize pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve issues with Resolvin E1-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my Resolvin E1-d4 internal standard signal decreasing in higher concentration calibration standards?
This is a common phenomenon known as ionization suppression. At higher concentrations of the analyte (Resolvin E1), both the analyte and the internal standard compete for ionization in the mass spectrometer's source. This can lead to a less efficient ionization of the internal standard, resulting in a lower signal. To address this, you can try diluting your higher concentration standards or optimizing the MS source parameters to improve ionization efficiency.
Q2: My Resolvin E1 and Resolvin E1-d4 are separating chromatographically. Is this a problem?
A slight, consistent separation may be acceptable if the peak shapes are good and the internal standard still effectively normalizes the analyte signal. However, significant or inconsistent separation is problematic because the analyte and internal standard will elute into the mass spectrometer at different times, potentially exposing them to different matrix effects and leading to inaccurate quantification. To resolve this, optimize your chromatographic method by adjusting the mobile phase composition or gradient.
Q3: Can the deuterium labels on Resolvin E1-d4 exchange with hydrogens from my mobile phase?
Yes, this is known as back-exchange and is a potential issue, particularly if the deuterium atoms are on acidic or basic sites of the molecule and your mobile phase is at a low or high pH. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, compromising the accuracy of your results. It is important to evaluate the stability of your internal standard in your mobile phase and sample diluent.
Q4: What are the ideal purity requirements for Resolvin E1-d4?
For reliable quantification, your deuterated internal standard should have high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures the internal standard does not introduce interferences. The presence of unlabeled Resolvin E1 as an impurity can lead to an overestimation of the analyte concentration.
Q5: How can I assess for matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak response of Resolvin E1 in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Experimental Protocols
Representative LC-MS/MS Method for Resolvin E1 Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Protein Precipitation & LLE)
-
To 100 µL of plasma, add 10 µL of Resolvin E1-d4 internal standard working solution (e.g., 50 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v) |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Resolvin E1: Optimize for your instrument Resolvin E1-d4: Optimize for your instrument |
| Source Temp. | 450°C |
| Collision Energy | Optimize for your instrument |
Signaling Pathway
Resolvin E1 is an anti-inflammatory and pro-resolving mediator that plays a role in wound healing. It exerts its effects by binding to the ChemR23 receptor.
References
Impact of freeze-thaw cycles on Resolvin E1 stability
Welcome to the Technical Support Center for Resolvin E1 (RvE1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of RvE1, with a particular focus on the impact of freeze-thaw cycles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Resolvin E1 and why is its stability a concern?
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a crucial role in the resolution of inflammation by inhibiting polymorphonuclear leukocyte (PMN) infiltration and stimulating the clearance of apoptotic cells.[1][2] As a lipid-based molecule with a complex structure, including multiple hydroxyl groups and conjugated double bonds, RvE1 is susceptible to degradation.[3] Its stability is a critical concern as degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: How do freeze-thaw cycles affect the stability of Resolvin E1?
-
Structural Degradation: The formation of ice crystals during freezing and their subsequent melting can alter the microenvironment of the RvE1 molecule, potentially leading to conformational changes and degradation.
-
Oxidation: RvE1, being a polyunsaturated fatty acid derivative, is highly susceptible to oxidation. Each thawing step exposes the compound to atmospheric oxygen, which can lead to the formation of inactive byproducts.
-
Aggregation: Freeze-thaw cycles can promote the formation of molecular aggregates, which may render RvE1 biologically inactive.
Q3: What are the best practices for storing and handling Resolvin E1 to ensure its stability?
To maintain the integrity and bioactivity of RvE1, it is imperative to adhere to strict storage and handling protocols:
-
Storage Temperature: Upon receipt, Resolvin E1, typically supplied in a solvent like ethanol, should be stored at -80°C. Long-term storage at -20°C is also acceptable, but -80°C is preferred for maximum stability.
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after receipt. This ensures that the main stock remains frozen and undisturbed.
-
Inert Atmosphere: For long-term storage, it is beneficial to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: RvE1 is sensitive to light. Store all solutions in amber vials or wrap clear vials with foil to protect them from light.
-
Solvent Choice: RvE1 is typically stored in an organic solvent such as ethanol. If the experimental protocol requires a different solvent, the exchange should be done immediately before use, and the new solution should not be stored for extended periods.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving Resolvin E1, potentially related to its stability.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results | Degradation of RvE1 due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the RvE1 stock solution has been consistently stored at -80°C and protected from light. 2. Check for Multiple Freeze-Thaw Cycles: Determine if the stock solution has been subjected to repeated freezing and thawing. If so, it is advisable to use a fresh, properly aliquoted vial. 3. Prepare Fresh Dilutions: Always prepare working dilutions from a stable stock solution immediately before each experiment. Do not store diluted aqueous solutions of RvE1. 4. Perform a Quality Control Check: If possible, analyze the integrity of your RvE1 stock using LC-MS/MS to check for degradation products. |
| Unexpected peaks in analytical chromatography (e.g., LC-MS/MS) | Presence of RvE1 degradation products (e.g., oxides). | 1. Minimize Sample Preparation Time: Keep the time between sample preparation and analysis as short as possible. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your samples during extraction and analysis to prevent oxidation. 3. Maintain Cold Chain: Keep samples on ice or at 4°C throughout the sample preparation process. |
| Precipitate formation in the stock solution upon thawing | The solvent may have partially evaporated, or the solubility of RvE1 has decreased at low temperatures. | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to redissolve the precipitate. 2. Centrifugation: If a precipitate persists, centrifuge the vial and use the supernatant for preparing dilutions. Note that this may alter the effective concentration. 3. Solvent Check: Ensure the cap is tightly sealed to prevent solvent evaporation during storage. |
Experimental Protocols
Protocol for Aliquoting and Storing Resolvin E1
This protocol outlines the best practice for handling a new vial of Resolvin E1 to maximize its shelf life and ensure experimental consistency.
-
Preparation: Before opening the vial of RvE1, allow it to equilibrate to room temperature. Prepare several amber glass or polypropylene microcentrifuge tubes for aliquoting.
-
Inert Environment (Optional but Recommended): If available, perform the aliquoting in a glove box under an inert atmosphere (argon or nitrogen).
-
Aliquoting: Briefly centrifuge the stock vial to ensure all liquid is at the bottom. Carefully open the vial and, using a calibrated pipette, dispense single-use volumes (e.g., 5-10 µL) into the prepared tubes.
-
Sealing: Tightly cap each aliquot. For extra protection against evaporation, you can wrap the caps with parafilm.
-
Storage: Immediately place the aliquots in a freezer at -80°C for long-term storage.
-
Record Keeping: Label each aliquot clearly with the name of the compound, concentration, date of aliquoting, and aliquot number. Maintain a detailed inventory.
Protocol for a Basic Stability Test of Resolvin E1
If you suspect stability issues or need to validate your handling procedures, you can perform a basic stability test.
-
Sample Preparation: Prepare a known concentration of RvE1 in your experimental buffer.
-
Baseline Measurement (T=0): Immediately analyze a portion of the freshly prepared solution using a validated analytical method, such as LC-MS/MS, to determine the initial concentration and purity of RvE1.
-
Stress Conditions (Freeze-Thaw):
-
Take a set of aliquots of the prepared RvE1 solution.
-
Freeze them at -20°C or -80°C for at least one hour.
-
Thaw the aliquots at room temperature. This constitutes one freeze-thaw cycle.
-
After one cycle, analyze one aliquot.
-
Repeat the freeze-thaw process for the remaining aliquots for a desired number of cycles (e.g., 3, 5, 10), analyzing one aliquot after each set of cycles.
-
-
Data Analysis: Compare the concentration and purity of RvE1 at each freeze-thaw cycle to the baseline measurement. A significant decrease in the main RvE1 peak and the appearance of new peaks would indicate degradation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Resolvin E1 Quantification: A Comparative Guide to LC-MS/MS and ELISA Methods
For researchers, scientists, and drug development professionals engaged in the study of inflammatory resolution, the accurate quantification of specialized pro-resolving mediators (SPMs) like Resolvin E1 (RvE1) is paramount. This guide provides a detailed comparison of two prominent analytical methods for RvE1 measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by a summary of validation data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.
Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid (EPA), plays a critical role in the resolution of inflammation, making its precise measurement essential for understanding its physiological and pathological roles. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide focuses on the validation of an LC-MS/MS method for RvE1 utilizing its deuterated internal standard, Resolvin E1-d4, and compares its performance characteristics with commercially available ELISA kits.
Performance Comparison: LC-MS/MS vs. ELISA
The selection of an analytical method for Resolvin E1 quantification hinges on a balance of sensitivity, specificity, accuracy, and throughput. Below is a comparative summary of the typical performance characteristics of LC-MS/MS methods and commercially available ELISA kits. It is important to note that the presented data is synthesized from various sources and may not be directly comparable.
Table 1: Performance Characteristics of LC-MS/MS for Resolvin E1 Analysis
| Validation Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (approximately 7 - 70 pg/mL)[1] |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Specificity | High (based on mass-to-charge ratio and fragmentation) |
| Throughput | Moderate |
Table 2: Performance Characteristics of Commercial Resolvin E1 ELISA Kits
| Validation Parameter | Typical Performance |
| Assay Range | 3.4 - 1,000 pg/mL[2] |
| Sensitivity (LOD) | ~2.2 pg/mL[2] |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 12% |
| Cross-reactivity | Minimal with related compounds (needs verification for specific analogs) |
| Throughput | High |
Discussion of Methodologies
LC-MS/MS offers high specificity and sensitivity for the quantification of Resolvin E1. The use of a stable isotope-labeled internal standard, such as Resolvin E1-d4, is crucial for accurate quantification as it compensates for matrix effects and variability in sample processing and instrument response. The specificity of LC-MS/MS is derived from the chromatographic separation of the analyte from other matrix components and its unique mass-to-charge ratio and fragmentation pattern, minimizing the risk of cross-reactivity.
ELISA , on the other hand, is a high-throughput method that is generally more accessible and less technically demanding than LC-MS/MS. It relies on the specific binding of an antibody to Resolvin E1. While commercially available kits offer good sensitivity, the potential for cross-reactivity with structurally similar molecules remains a consideration. It is recommended to validate ELISA results with a secondary method, such as LC-MS/MS, especially in complex biological matrices[2].
Experimental Protocols for Method Validation
The validation of any bioanalytical method is critical to ensure the reliability of the data. The following are detailed methodologies for key validation experiments based on FDA guidelines.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard, Resolvin E1-d4.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Key Validation Experiments
1. Specificity and Selectivity:
-
Protocol: Analyze at least six different blank matrix samples (e.g., plasma from different donors) to assess for interfering peaks at the retention time of Resolvin E1 and Resolvin E1-d4. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
2. Linearity and Calibration Curve:
-
Protocol: Prepare a series of calibration standards by spiking blank matrix with known concentrations of Resolvin E1, along with a constant concentration of Resolvin E1-d4. The calibration curve should consist of a blank, a zero standard (blank with internal standard), and at least six to eight non-zero standards covering the expected concentration range. The linearity of the curve is assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration and applying a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Protocol: Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Analyze at least five replicates of each QC level in three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
4. Stability:
-
Protocol: Assess the stability of Resolvin E1 in the biological matrix under various conditions that mimic sample handling and storage.
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: Analyze QC samples stored at -80°C for an extended period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the validation of an LC-MS/MS method for Resolvin E1.
Caption: Simplified signaling pathway of Resolvin E1.
Conclusion
Both LC-MS/MS and ELISA are valuable tools for the quantification of Resolvin E1. The choice between the two methods should be guided by the specific requirements of the study. LC-MS/MS, with its high specificity and the use of an internal standard like Resolvin E1-d4, is the gold standard for accurate and reliable quantification, particularly in complex matrices and for regulatory submissions. ELISA offers a high-throughput and more accessible alternative, which can be suitable for screening large numbers of samples, but with the caveat of potential cross-reactivity that may require further validation. By understanding the performance characteristics and adhering to rigorous validation protocols, researchers can confidently select and apply the most appropriate method for their Resolvin E1 research.
References
A Comparative Guide to Resolvin E1-d4 and Other Eicosanoid Internal Standards in Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of eicosanoids and other lipid mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard as they closely mimic the physicochemical properties of the endogenous analytes. This guide provides an objective comparison of Resolvin E1-d4 with other commonly used deuterated eicosanoid internal standards, supported by a summary of reported performance data and detailed experimental methodologies.
The Critical Role of Internal Standards in Eicosanoid Analysis
Eicosanoids are often present at low endogenous concentrations, and their extraction from complex biological matrices can be subject to variability.[1][2] Internal standards are essential to correct for:
-
Sample loss during extraction and purification: Eicosanoids are susceptible to degradation and incomplete recovery during sample preparation.[3][4]
-
Variability in instrument response: Fluctuations in the mass spectrometer's performance can affect the signal intensity of the analyte.[3]
-
Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
A suitable internal standard should be added to the sample at the earliest stage of preparation to accurately reflect the analytical journey of the endogenous analyte. Deuterated internal standards are ideal as they have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. The mass difference allows for their distinct detection by the mass spectrometer.
Performance Comparison of Eicosanoid Internal Standards
The selection of an internal standard is a critical step in method development. While a direct head-to-head comparison of all available standards in a single study is rare, the following table summarizes the performance characteristics of Resolvin E1-d4 and other commonly used deuterated eicosanoid internal standards as reported in various validated LC-MS/MS methods. The data presented highlights key performance indicators such as recovery and precision.
| Internal Standard | Analyte(s) Quantified | Degree of Deuteration | Reported Recovery (%) | Reported Precision (%RSD) | Reference |
| Resolvin E1-d4 | Resolvin E1 | d4 | 63.0 - 85.8 | <15 | |
| Prostaglandin E2-d4 | Prostaglandin E2, Prostaglandin D2 | d4 | 70 - 120 | <15 | |
| Leukotriene B4-d4 | Leukotriene B4 | d4 | 70 - 120 | <15 | |
| 5-HETE-d8 | 5-HETE, other HETEs | d8 | 70 - 120 | <15 | |
| 15-HETE-d8 | 15-HETE, other HETEs | d8 | 70 - 120 | <15 | |
| Thromboxane B2-d4 | Thromboxane B2 | d4 | 70 - 120 | <15 | |
| Lipoxin A4-d5 | Lipoxin A4 | d5 | 70 - 120 | <15 | |
| Arachidonic Acid-d8 | Arachidonic Acid | d8 | >90 | <15 |
Note: Recovery and precision values can vary depending on the biological matrix, extraction method, and specific LC-MS/MS conditions used in each study. The values presented here are indicative of the expected performance.
Key Considerations for Selecting an Internal Standard
-
Analyte Specificity: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. For example, Resolvin E1-d4 is the most appropriate internal standard for the quantification of Resolvin E1.
-
Degree of Deuteration: A higher degree of deuteration (e.g., d4 or higher) is generally preferred to minimize the contribution of the natural isotope abundance of the analyte to the internal standard's signal, thereby extending the dynamic range of the assay.
-
Purity: The isotopic purity of the internal standard is crucial to prevent interference with the measurement of the endogenous analyte.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and quantification of eicosanoids from biological samples using deuterated internal standards, based on methodologies reported in the literature.
Sample Preparation and Extraction (Solid-Phase Extraction - SPE)
-
Sample Collection and Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, cell culture supernatant, tissue homogenate), add a known amount of the deuterated internal standard mixture, including Resolvin E1-d4.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as methanol or acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Wash the column with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids and internal standards with methanol or another suitable organic solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of eicosanoids.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an acid such as formic acid or acetic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Eicosanoids are typically analyzed in negative ion mode using electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
Visualizing the Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately lead to the dampening of inflammation and promotion of tissue repair.
Caption: Simplified signaling pathway of Resolvin E1.
Experimental Workflow for Eicosanoid Quantification
The following diagram outlines the typical workflow for the quantification of eicosanoids from biological samples using an internal standard.
Caption: General workflow for eicosanoid analysis.
Conclusion
The selection of a high-quality, analyte-specific deuterated internal standard is fundamental for the accurate and precise quantification of eicosanoids by LC-MS/MS. Resolvin E1-d4 serves as the ideal internal standard for the analysis of Resolvin E1, demonstrating good recovery and precision in validated methods. By following established and optimized experimental protocols, researchers can confidently and reliably measure the levels of this and other important lipid mediators in various biological matrices, contributing to a better understanding of their roles in health and disease.
References
- 1. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways activated by resolvin E1 to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Resolvin E1 Quantification: A Cross-Validation of ELISA and LC-MS/MS
In the field of inflammation research and drug development, the accurate measurement of specialized pro-resolving mediators (SPMs) is paramount. Resolvin E1 (RvE1), a potent anti-inflammatory and pro-resolving lipid mediator derived from eicosapentaenoic acid (EPA), has garnered significant attention for its therapeutic potential.[1][2] The choice of analytical method for its quantification is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the two most common techniques for measuring RvE1: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Resolvin E1 Signaling Pathway: A Brief Overview
Resolvin E1 exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV-1).[1][2][3] This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation. Key actions of RvE1 include inhibiting leukocyte infiltration, reducing the production of pro-inflammatory cytokines, and stimulating macrophage-mediated phagocytosis of apoptotic cells and debris. Understanding this pathway is crucial for interpreting the biological significance of measured RvE1 levels.
Quantitative Methodologies: A Head-to-Head Comparison
The selection of a quantification method depends on various factors, including the required sensitivity and specificity, sample matrix, sample throughput, and available resources. While immunoassays like ELISA are widely used, mass spectrometry-based methods are gaining prominence due to their high specificity.
Experimental Workflow for Method Comparison
A typical cross-validation study involves analyzing identical samples with both methods to compare their performance characteristics directly.
Performance Data Summary
The table below summarizes typical performance characteristics for commercially available RvE1 ELISA kits and published LC-MS/MS methods. Note that specific values can vary between different kit manufacturers and laboratory-developed LC-MS/MS protocols.
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic separation followed by mass-to-charge ratio detection |
| Lower Limit of Quantification (LLOQ) | ~2-13 pg/mL | ~0.18-2.7 pg on column (~0.02-0.2 nM) |
| Assay Range | ~3.4 - 1,000 pg/mL | Typically wider, dependent on instrument and method |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. | Very high, distinguishes between isomers and metabolites based on mass and fragmentation. |
| Intra-Assay Precision (CV%) | < 9% | < 15% (typically) |
| Inter-Assay Precision (CV%) | < 11% | < 15% (typically) |
| Accuracy (% Recovery) | 94-103% (Spike Recovery) | 78-87% (Internal Standard Recovery) |
| Sample Throughput | High (96-well plate format) | Lower (sequential sample injection), but can be automated |
| Multiplexing | Single analyte per well | High capability; can measure multiple lipid mediators simultaneously. |
Experimental Protocols
Resolvin E1 ELISA Protocol (Competitive Assay Principle)
This protocol is a generalized representation based on commercially available kits. Always refer to the specific manufacturer's instructions.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by serially diluting the provided RvE1 standard.
-
Plate Loading : Pipette standards, controls, and samples into the appropriate wells of the antibody-pre-coated microplate.
-
Competitive Reaction : Add the RvE1-Horseradish Peroxidase (HRP) conjugate to each well (except the blank). The sample's native RvE1 and the RvE1-HRP conjugate will compete for binding to the limited number of immobilized anti-RvE1 antibodies.
-
Incubation : Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).
-
Washing : Decant the contents of the wells and wash the plate multiple times (typically 5 times) with the provided wash buffer to remove unbound reagents.
-
Substrate Addition : Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Development : Incubate the plate in the dark at room temperature for a specified time to allow for color development.
-
Stopping the Reaction : Add the stop solution to each well. This will change the color from blue to yellow.
-
Data Acquisition : Read the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of RvE1 in the sample.
-
Calculation : Calculate the RvE1 concentration in the samples by interpolating their OD values from the standard curve.
Resolvin E1 LC-MS/MS Protocol
This protocol outlines a general approach for the quantification of RvE1 and other SPMs. Method specifics (e.g., columns, gradients) require optimization.
-
Sample Preparation & Extraction :
-
To 500 µL of plasma or serum, add a deuterated internal standard (e.g., RvE1-d5) to account for extraction loss and matrix effects.
-
Perform protein precipitation, often with cold acetonitrile.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and enrichment. This is a critical step to remove interfering substances like phospholipids.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC) :
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separation is typically achieved using a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol) is used to separate RvE1 from other lipid mediators.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both the endogenous RvE1 and the deuterated internal standard. This highly specific detection prevents interference from other molecules.
-
-
Data Analysis :
-
Quantification is achieved by creating a calibration curve of known concentrations of RvE1 standard.
-
The ratio of the peak area of the endogenous RvE1 to the peak area of the internal standard is used to calculate the concentration in the sample, ensuring high accuracy.
-
Objective Comparison and Recommendations
ELISA:
-
Advantages : High throughput, relatively lower cost per sample, simpler workflow, and does not require highly specialized personnel or instrumentation. It is well-suited for screening large numbers of samples.
-
Disadvantages : Susceptible to interferences from the sample matrix and cross-reactivity with structurally similar lipids, which can lead to an overestimation of the analyte concentration. The specificity is determined solely by the antibody used.
LC-MS/MS:
-
Advantages : Considered the "gold standard" for specificity and accuracy. It can distinguish between closely related isomers and metabolites, minimizing the risk of false positives. It also offers the significant advantage of multiplexing, allowing for the simultaneous measurement of a broad panel of lipid mediators from a single sample.
-
Disadvantages : Higher initial instrument cost, more complex sample preparation, lower sample throughput compared to ELISA, and requires specialized technical expertise for method development and operation.
The choice between ELISA and LC-MS/MS for Resolvin E1 measurement depends on the specific research question and available resources.
-
For large-scale screening studies, clinical trials, or laboratories with limited access to mass spectrometry , a well-validated ELISA kit can provide valuable quantitative data. However, it is crucial to be aware of its limitations regarding specificity.
-
For studies requiring definitive identification and highly accurate quantification, analysis of complex biological matrices, or the simultaneous profiling of multiple lipid mediators , LC-MS/MS is the superior method.
For the most rigorous research, especially when establishing foundational findings, it is advisable to cross-validate results from an ELISA with an orthogonal method like LC-MS/MS to ensure the accuracy and reliability of the data. Some assay providers explicitly recommend this validation due to the challenges in SPM detection.
References
- 1. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways activated by resolvin E1 to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Resolvin E1 Quantification: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used for the quantification of Resolvin E1 (RvE1), a potent specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA). In the absence of a formal inter-laboratory comparison program for RvE1, this document synthesizes available data to highlight the performance of common analytical techniques, offering insights into the potential for variability in measurements across different laboratories. The primary methods discussed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Resolvin E1 plays a critical role in the resolution of inflammation, making its accurate quantification essential for research in inflammatory diseases and the development of new therapeutics.[1][2][3][4] It is biosynthesized during the resolution phase of acute inflammation and exerts its effects by inhibiting polymorphonuclear leukocyte (PMN) infiltration and stimulating the clearance of apoptotic cells.[1]
Comparison of Analytical Methodologies
The two predominant methods for the quantification of RvE1 and other lipid mediators are LC-MS/MS and ELISA. While both are widely used, they differ significantly in their principles, specificity, sensitivity, and throughput.
Table 1: Quantitative Performance of LC-MS/MS for Lipid Mediator Analysis
| Parameter | Value | Matrix | Notes |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | Plasma/Serum | This corresponds to 0.18–2.7 pg on the column. |
| Intra-day Accuracy | ±20% at 0.1 nM, ±15% at 0.3 nM | Spiked Plasma | Demonstrates good accuracy at low concentrations. |
| Internal Standard Recovery | 78 ± 4% to 87 ± 3% | Human Serum (500 µL) | Indicates efficient extraction from a complex matrix. |
| Matrix Effects (in vitro) | 22–56% at 0.156 ng/ml | Spiked Matrix | Deuterated internal standards are crucial to correct for these effects. |
Table 2: Comparison of LC-MS/MS and ELISA for Lipid Mediator Quantification
| Feature | LC-MS/MS | ELISA |
| Specificity | High; based on mass-to-charge ratio and fragmentation | Variable; potential for cross-reactivity with structurally similar molecules |
| Sensitivity | Generally higher; capable of detecting picogram levels | Can be sensitive, but may have higher background noise |
| Accuracy | Considered the "gold standard" for accuracy | Can be less accurate, especially at low concentrations, due to matrix effects and cross-reactivity |
| Multiplexing | High; can simultaneously quantify multiple analytes in a single run | Typically measures a single analyte per assay |
| Throughput | Can be high-throughput with optimized methods | Generally high-throughput and suitable for large sample numbers |
| Cost | Higher initial instrument cost; lower cost per sample for multiplexed assays | Lower instrument cost; can be more expensive per analyte for multiple targets |
| Sample Preparation | More extensive (e.g., liquid-liquid or solid-phase extraction) | Often simpler, with direct analysis of diluted samples |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding potential sources of variability between laboratories.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Resolvin E1
This protocol is a generalized summary based on common practices for the analysis of specialized pro-resolving mediators (SPMs).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify biological samples (e.g., plasma, serum, cell culture supernatant) to an appropriate pH.
-
Add a mixture of deuterated internal standards to the sample to account for analyte loss during extraction and for matrix effects.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
LC Separation:
-
Utilize a reverse-phase column (e.g., C18) for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of acid (e.g., 0.1% acetic or formic acid) and an organic solvent like acetonitrile or methanol.
-
An example gradient might be a linear increase in the organic phase over a 5 to 30-minute run time to resolve the analytes of interest.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular weight of RvE1) and a specific product ion (a fragment of RvE1) to ensure high selectivity and sensitivity.
-
Optimize instrumental parameters such as source temperature, gas flows, and collision energy for each analyte.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Resolvin E1
This is a general protocol for a competitive ELISA, which is a common format for small molecules like RvE1.
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody specific for RvE1.
-
Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of synthetic RvE1.
-
Add standards and biological samples to the wells of the microtiter plate.
-
Add a fixed amount of enzyme-conjugated RvE1 (tracer) to each well.
-
During incubation, the sample/standard RvE1 and the tracer RvE1 compete for binding to the limited number of capture antibody sites.
-
-
Washing: Wash the plate to remove unbound sample, standard, and tracer.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer. The color development is inversely proportional to the amount of RvE1 in the sample.
-
Reaction Stopping and Reading: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Calculate the concentration of RvE1 in the samples by interpolating from the standard curve.
Visualizations
Resolvin E1 Signaling Pathway
Caption: Biosynthesis and signaling pathway of Resolvin E1 leading to the resolution of inflammation.
Experimental Workflow for RvE1 Quantification
Caption: Comparative workflow for the quantification of Resolvin E1 by LC-MS/MS and ELISA.
Concept of Inter-Laboratory Comparison
Caption: Conceptual workflow of an inter-laboratory comparison for proficiency testing.
References
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Resolvin Analysis: A Comparative Guide to the Accuracy and Precision of Resolvin E1-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive lipid mediators, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Resolvin E1-d4's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies, to underscore its position as a superior choice for mass spectrometry-based analyses.
Resolvin E1 (RvE1), a potent specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA), plays a critical role in the resolution of inflammation. Its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Resolvin E1-d4 (RvE1-d4), is widely considered the gold standard for such analyses due to its ability to mimic the analyte's behavior throughout the analytical process, thereby correcting for variability.
Superior Performance of Deuterated Internal Standards
Stable isotope dilution analysis (SIDA) using a deuterated internal standard like RvE1-d4 offers significant advantages over the use of non-deuterated (structural analogue) internal standards. Deuterated standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical profile ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution is critical for effectively mitigating matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These discrepancies can lead to inadequate compensation for analytical variability, resulting in less accurate and precise quantification.
Quantitative Performance of Resolvin E1-d4
Validation data from studies employing deuterated internal standards for the analysis of resolvins and other specialized pro-resolving mediators consistently demonstrate high accuracy and precision. While specific head-to-head comparative data for RvE1-d4 against other internal standards for RvE1 analysis is not always detailed in published literature, the collective evidence for the performance of deuterated SPM internal standards is compelling.
In a comprehensive study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a suite of 18 SPMs, including Resolvin E1, the use of a cocktail of five deuterated internal standards, which would include a deuterated E-series resolvin standard, demonstrated excellent performance. The method, validated according to European Medicines Agency (EMA) guidelines, showed recovery of the internal standards to be between 78 ± 4% and 87 ± 3% from human serum. The intra-day accuracy for SPMs spiked in plasma was within ±20% at 0.1 nM and ±15% at 0.3 nM[1].
| Parameter | Performance with Deuterated Internal Standard (e.g., Resolvin E1-d4) | Performance with Non-Deuterated Internal Standard (Structural Analogue) |
| Accuracy | High (typically within 15% of the nominal value) | Variable, can be compromised by differential matrix effects and recovery. |
| Precision | High (typically <15% RSD) | Lower, susceptible to variations in sample preparation and instrument response. |
| Recovery | Closely tracks the analyte, providing effective correction for losses. | May differ significantly from the analyte, leading to inaccurate correction. |
| Matrix Effect Compensation | Excellent, due to co-elution and similar ionization behavior. | Inadequate, as different structures can lead to differential ionization suppression or enhancement. |
| **Linearity (r²) ** | Typically >0.99 | May be acceptable, but the accuracy of the slope can be affected by inconsistent recovery. |
| Lower Limit of Quantification (LLOQ) | Enables sensitive and accurate measurement at low concentrations. | May be higher due to greater variability and lower signal-to-noise at low concentrations. |
Experimental Protocols
Achieving accurate and precise quantification of Resolvin E1 using RvE1-d4 as an internal standard relies on a robust and well-validated experimental protocol. Below are key methodologies for sample preparation and LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Resolvin E1 from Plasma
This protocol is a widely used method for the extraction of resolvins and other lipid mediators from biological fluids.
Materials:
-
Plasma sample
-
Resolvin E1-d4 internal standard solution
-
Methanol (ice-cold)
-
Water (acidified to pH 3.5 with formic acid)
-
Hexane
-
Methyl formate
-
C18 SPE cartridges
Procedure:
-
Sample Spiking: To 500 µL of plasma, add a known amount of Resolvin E1-d4 internal standard.
-
Protein Precipitation: Add 2 volumes of ice-cold methanol, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution and Acidification: Transfer the supernatant to a new tube and dilute with acidified water (pH 3.5) to a final methanol concentration of <15%.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 column volume of water, followed by 1 column volume of hexane to remove non-polar impurities.
-
Elution: Elute the resolvins with methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the lipid mediators.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Resolvin E1 and Resolvin E1-d4 are monitored.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Resolvin E1, the following diagrams are provided.
Conclusion
The use of Resolvin E1-d4 as an internal standard in LC-MS/MS-based bioanalysis provides the highest level of accuracy and precision for the quantification of Resolvin E1. Its chemical and physical similarity to the endogenous analyte ensures effective compensation for analytical variability, including matrix effects and sample processing losses. While alternative internal standards exist, the robust performance demonstrated by deuterated standards in numerous studies solidifies the position of Resolvin E1-d4 as the gold standard for reliable and reproducible research in the field of inflammation resolution. The detailed experimental protocols provided in this guide offer a foundation for developing and validating high-quality analytical methods for this critical pro-resolving mediator.
References
Resolvin E1 vs. Resolvin D1: A Comparative Analysis of Bioactivity for Inflammation Resolution
A detailed guide for researchers on the distinct and overlapping pro-resolving functions of two key specialized pro-resolving mediators, Resolvin E1 and Resolvin D1. This report outlines their comparative bioactivity, signaling pathways, and the experimental frameworks used to elucidate their functions.
Resolvin E1 (RvE1) and Resolvin D1 (RvD1) are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), respectively.[1][2] Both play crucial roles in the active resolution of inflammation, a process essential for tissue homeostasis and healing.[3] While they share the common goal of terminating inflammatory responses and promoting tissue repair, they exhibit distinct potencies, receptor interactions, and signaling mechanisms. This guide provides a comparative analysis of their bioactivities, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Comparative Bioactivity: A Quantitative Overview
RvE1 and RvD1 have been extensively studied in various models of inflammation, demonstrating potent effects on key cellular processes that drive resolution. Their bioactivities, including the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of phagocytosis, are summarized below.
| Bioactivity | Resolvin E1 (RvE1) | Resolvin D1 (RvD1) | Key Findings & References |
| Inhibition of Neutrophil (PMN) Infiltration | Effective at nanomolar concentrations. 100 ng/mouse (~5 µg/kg) inhibited leukocyte recruitment by 50-70% in a murine peritonitis model. | Effective at nanogram levels in murine peritonitis.[4] Dose-dependently inhibits PMN chemotaxis.[5] | RvE1 is reported to be twice as potent as RvD1 in reducing carrageenan-induced paw edema and nociception. Both are potent inhibitors of PMN migration. |
| Modulation of Cytokine Production | Inhibits IL-12 production. Reduces TNF-α-mediated NF-κB activation with an EC50 of ~1.0 nM. In allergic airway inflammation, RvE1 decreases IL-17 and IL-23. | Suppresses the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and IL-12 p40 in LPS-stimulated human monocytes. Concurrently augments the production of the anti-inflammatory cytokine IL-10. In choroid-retinal endothelial cells, RvD1 inhibits the release of TNF-α, MIP-1β, RANTES, and IL-6. | Both resolvins effectively reduce pro-inflammatory cytokine levels. RvD1 also demonstrates a pronounced ability to increase anti-inflammatory IL-10. |
| Enhancement of Phagocytosis | Enhances macrophage phagocytosis of apoptotic neutrophils and zymosan. | Enhances macrophage phagocytosis of zymosan and apoptotic PMNs. | Both RvE1 and RvD1 are potent stimulators of macrophage uptake of microbial particles and apoptotic cells, a key process in inflammation resolution. |
| Receptor Interaction | Interacts with ChemR23 (also known as ERV1) and BLT1. | Interacts with ALX/FPR2 and GPR32. | The distinct receptor usage accounts for their unique and overlapping signaling pathways and cellular effects. |
Signaling Pathways: A Visual Guide
The pro-resolving actions of RvE1 and RvD1 are initiated by their binding to specific G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that ultimately orchestrate the resolution of inflammation.
Caption: Resolvin E1 Signaling Pathway.
Caption: Resolvin D1 Signaling Pathway.
Key Experimental Protocols
The bioactivities of RvE1 and RvD1 are typically assessed using a combination of in vitro and in vivo models. Below are detailed methodologies for commonly employed assays.
In Vivo Murine Peritonitis Model
This model is frequently used to assess the pro-resolving and anti-inflammatory effects of compounds in a live animal model.
Objective: To evaluate the ability of RvE1 or RvD1 to reduce leukocyte infiltration and modulate cytokine levels in response to an inflammatory stimulus.
Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal (i.p.) injection of an inflammatory agent such as zymosan A (1 mg/ml in 1 ml volume).
-
Treatment: Test animals receive i.p. or intravenous injections of RvE1 or RvD1 (e.g., 100 ng/mouse) either before or after the zymosan challenge. Control groups receive the vehicle (e.g., saline or ethanol).
-
Sample Collection: At specific time points (e.g., 4, 12, 24 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the peritoneal exudate.
-
Analysis:
-
Leukocyte Infiltration: The total number of leukocytes in the peritoneal lavage is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Cytokine/Chemokine Levels: The levels of cytokines (e.g., TNF-α, IL-6, IL-10) and chemokines in the cell-free supernatant of the peritoneal lavage are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Lipid Mediator Profiling: LC-MS/MS-based lipidomics can be employed to profile the generation of various pro-inflammatory and pro-resolving lipid mediators in the exudate.
-
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the ability of resolvins to enhance the engulfment of apoptotic cells or microbial particles by macrophages.
Objective: To determine the effect of RvE1 and RvD1 on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Preparation: Primary macrophages are isolated from the peritoneal cavity of mice or differentiated from human peripheral blood monocytes.
-
Target Preparation:
-
Apoptotic Cells: Neutrophils are isolated and aged in culture to induce apoptosis. Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry.
-
Microbial Particles: Fluorescently labeled zymosan A particles or bacteria (e.g., E. coli) are used.
-
-
Phagocytosis Assay:
-
Macrophages are plated in multi-well plates and pre-treated with various concentrations of RvE1 or RvD1 (e.g., 0.1-100 nM) for a specified time (e.g., 15-30 minutes).
-
Fluorescently labeled apoptotic cells or zymosan particles are added to the macrophage cultures at a specific ratio (e.g., 10:1 particles to macrophage).
-
The co-culture is incubated for a set period (e.g., 30-60 minutes) to allow for phagocytosis.
-
-
Quantification:
-
Flow Cytometry: After incubation, non-ingested particles are washed away. Macrophages are then detached and analyzed by flow cytometry to determine the percentage of macrophages that have engulfed fluorescent particles and the mean fluorescence intensity (indicating the number of ingested particles per macrophage).
-
Microscopy: Alternatively, cells can be fixed, and the number of ingested particles per macrophage can be counted under a fluorescence microscope.
-
Caption: In Vivo Peritonitis Experimental Workflow.
Conclusion
Resolvin E1 and Resolvin D1 are both powerful regulators of inflammation resolution, yet they operate through distinct receptor systems and signaling pathways. While RvE1 often shows higher potency in inhibiting neutrophil infiltration in some models, RvD1 demonstrates a robust capacity to not only quell pro-inflammatory cytokine storms but also to actively promote an anti-inflammatory milieu through the induction of IL-10. The choice between these mediators for therapeutic development may depend on the specific inflammatory context and the desired cellular targets. The experimental frameworks detailed herein provide a foundation for researchers to further dissect the nuanced roles of these critical pro-resolving molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Endogenous Resolvin E1 Confirmation: A Comparative Guide to Using Resolvin E1-d4
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous specialized pro-resolving mediators (SPMs) like Resolvin E1 (RvE1) is critical for understanding and modulating inflammatory processes. This guide provides a comprehensive comparison of the use of deuterated internal standards, specifically Resolvin E1-d4 (RvE1-d4), with liquid chromatography-tandem mass spectrometry (LC-MS/MS) versus traditional enzyme-linked immunosorbent assays (ELISA) for the confirmation of endogenous RvE1 production.
The resolution of inflammation is an active process orchestrated by SPMs, which are endogenously produced lipid mediators. RvE1, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent SPM that exhibits anti-inflammatory and pro-resolving actions, making it a key target for therapeutic development.[1] Accurate measurement of endogenous RvE1 is paramount for elucidating its physiological roles and for the development of novel therapeutics. This guide will delve into the methodologies for its quantification, with a focus on the robust and highly specific LC-MS/MS technique employing RvE1-d4 as an internal standard.
Performance Comparison: LC-MS/MS with RvE1-d4 vs. ELISA
The choice of analytical method for RvE1 quantification can significantly impact the accuracy and reliability of experimental results. Below is a comparison of the key performance characteristics of LC-MS/MS with an internal standard versus a commercially available ELISA kit.
| Feature | LC-MS/MS with Resolvin E1-d4 | Resolvin E1 ELISA Kit |
| Principle | Chromatographic separation followed by mass-based detection and quantification against a stable isotope-labeled internal standard. | Competitive immunoassay based on the binding of RvE1 to a specific antibody. |
| Specificity | Very High: Differentiates RvE1 from other structurally similar lipid mediators based on mass-to-charge ratio and fragmentation pattern. | Moderate to High: Potential for cross-reactivity with other resolvins or related molecules.[2][3] |
| Sensitivity (LLOQ/LOD) | High: Lower Limit of Quantification (LLOQ) reported in the range of 0.02–0.2 nM (approximately 7-70 pg/mL).[4] | High: Limit of Detection (LOD) reported as low as 2.2 pg/mL.[5] |
| Accuracy | High: The use of a deuterated internal standard corrects for matrix effects and variations in sample processing, leading to high accuracy. | Variable: Can be affected by matrix interferences and cross-reactivity, potentially leading to over or underestimation. |
| Precision (CV%) | High: Intra- and inter-assay coefficients of variation (CV) are typically low, often below 15%. | Good: Intra-assay CV <9% and inter-assay CV <11% have been reported for some kits. |
| Dynamic Range | Wide: Can be adjusted by modifying the calibration curve. | Narrower: Typically in the range of 3.4-1,000 pg/mL. |
| Sample Throughput | Moderate: Sample preparation can be time-consuming, but autosamplers allow for unattended analysis of multiple samples. | High: Designed for processing multiple samples in a 96-well plate format. |
| Cost | High initial instrument cost; lower per-sample cost for consumables. | Lower initial equipment cost; higher per-sample cost for kits. |
| Confirmation | Provides structural confirmation based on mass fragmentation patterns. | Indirect detection; does not provide structural confirmation. |
Experimental Protocols
I. Quantification of Endogenous RvE1 using LC-MS/MS with Resolvin E1-d4 Internal Standard
This protocol provides a general framework for the analysis of RvE1 in biological samples, such as plasma or cell culture supernatants. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
To 1 mL of plasma, add 2 mL of ice-cold methanol containing the internal standard, Resolvin E1-d4 (e.g., 500 pg).
-
Vortex for 30 seconds and incubate at -20°C for 60 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with 8 mL of water.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol.
-
Elute the lipid mediators with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v).
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 20 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Resolvin E1: m/z 349 -> 195 (quantifier), m/z 349 -> 291 (qualifier).
-
Resolvin E1-d4: m/z 353 -> 199 (quantifier).
-
-
3. Data Analysis:
-
Quantify the peak area of the endogenous RvE1 and the RvE1-d4 internal standard.
-
Calculate the ratio of the peak area of RvE1 to the peak area of RvE1-d4.
-
Determine the concentration of endogenous RvE1 in the sample by comparing this ratio to a standard curve generated with known amounts of RvE1 and a fixed amount of RvE1-d4.
II. Quantification of RvE1 using a Commercial ELISA Kit
Follow the manufacturer's instructions provided with the specific Resolvin E1 ELISA kit. A general workflow is outlined below.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Samples may require purification using solid-phase extraction as recommended by the manufacturer.
2. Assay Procedure (Competitive ELISA):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the RvE1-enzyme conjugate (e.g., HRP-conjugate) to each well.
-
Incubate for the specified time (e.g., 1 hour) to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RvE1 in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of RvE1, the following diagrams are provided.
Caption: Experimental workflow for RvE1 quantification using LC-MS/MS with an internal standard.
Caption: Simplified signaling pathway of Resolvin E1.
Conclusion
The use of Resolvin E1-d4 as an internal standard for LC-MS/MS analysis represents the gold standard for the accurate and reliable quantification of endogenous Resolvin E1. This method offers superior specificity and accuracy compared to traditional ELISA techniques, which is crucial for research and development in the field of inflammation resolution. While ELISA can be a useful tool for high-throughput screening, the confirmation of endogenous RvE1 production and its precise quantification should be performed using the robust and definitive LC-MS/MS approach. The detailed protocols and comparative data provided in this guide will aid researchers in selecting the most appropriate method for their studies and in obtaining high-quality, reproducible data.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Optimal Resolvin E1 Recovery
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive lipid mediators like Resolvin E1 (RvE1) is paramount for accurate downstream analysis. This guide provides a comparative evaluation of three common Solid-Phase Extraction (SPE) cartridges for RvE1 recovery, supported by experimental data and detailed protocols.
Resolvin E1, a potent specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA), plays a crucial role in the resolution of inflammation. Its low endogenous concentrations necessitate a robust and efficient extraction method to ensure accurate quantification. Solid-phase extraction is a widely adopted technique for the purification and concentration of such analytes from complex biological matrices. The choice of SPE sorbent is a critical factor that directly impacts the recovery and purity of the target molecule.
This guide focuses on a comparative overview of three widely used SPE cartridge types:
-
C18 silica-based cartridges (e.g., Agilent Bond Elut C18): A traditional reversed-phase sorbent.
-
Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB): A hydrophilic-lipophilic balanced polymer.
-
Polymeric reversed-phase cartridges (e.g., Phenomenex Strata-X): A styrene-divinylbenzene polymer.
Comparative Analysis of Resolvin E1 Recovery
While direct head-to-head studies detailing Resolvin E1 recovery across all three specific cartridges are limited, the existing literature on eicosanoids and other specialized pro-resolving mediators provides valuable insights into their performance.
| SPE Cartridge Type | Sorbent Chemistry | Reported Recovery Range for SPMs/Eicosanoids | Key Considerations |
| Agilent Bond Elut C18 | Silica-based C18 | ~60% - 118% (for internal standards of lipid mediators)[1] | C18 SPE methodologies are considered robust for lipid mediator extraction[1]. A study on a broad spectrum of oxylipins found that a C18-based protocol provided the best performance. |
| Waters Oasis HLB | N-vinylpyrrolidone and divinylbenzene copolymer | Insufficient removal of interfering matrix compounds was noted in one comparative study of oxylipins. | The hydrophilic-lipophilic balance is designed for broad analyte retention. |
| Phenomenex Strata-X | Styrene-divinylbenzene polymer | In a comparative study of oxylipins, this material was found to insufficiently remove interfering matrix compounds. | This sorbent is known for its strong retention of non-polar and moderately polar compounds. |
Note: The recovery rates mentioned above are for the broader class of lipid mediators or internal standards and may not be specific to Resolvin E1. Recovery can be highly dependent on the specific protocol, sample matrix, and analyte concentration. One study focusing on a range of specialized pro-resolving mediators reported recovery of internal standards between 78 ± 4% and 87 ± 3% from human serum using a solid-phase extraction method.
Experimental Protocols
The following are generalized experimental protocols for the solid-phase extraction of Resolvin E1 and related lipid mediators using the compared cartridge types. It is crucial to optimize these protocols for your specific application and sample matrix.
Agilent Bond Elut C18 Protocol
This protocol is based on established methods for the extraction of eicosanoids from biological fluids.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.[2]
-
-
Sample Loading:
-
Acidify the biological sample (e.g., plasma, serum) to a pH of approximately 3.5.
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Wash the cartridge with 3 mL of 5% methanol in water.[2]
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum.[2]
-
-
Elution:
-
Elute the analytes with 4 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
-
Waters Oasis HLB Protocol
This protocol is a general procedure for the extraction of acidic compounds like resolvins.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.
-
-
Sample Loading:
-
Acidify the sample with a weak acid (e.g., formic acid, acetic acid) to a pH below the pKa of Resolvin E1.
-
Load the sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 4 mL of acetonitrile or methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Phenomenex Strata-X Protocol
This protocol is a general method for the extraction of lipid mediators.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.
-
-
Sample Loading:
-
Acidify the sample to a pH of ~3.5.
-
Load the pre-treated sample onto the cartridge.
-
-
Washing:
-
Wash with a solution of 5-10% methanol in water to remove hydrophilic impurities.
-
-
Drying:
-
Dry the cartridge under vacuum for several minutes.
-
-
Elution:
-
Elute the analytes with methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the solvent and reconstitute the residue.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological context of Resolvin E1, the following diagrams are provided.
References
A Comparative Guide to Deuterated vs. C13-Labeled Internal Standards for Resolvin Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of resolvins, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards—deuterated and carbon-13 (¹³C)-labeled—supported by experimental data and detailed methodologies to inform the selection process for mass spectrometry-based resolvin analysis.
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. Their low endogenous concentrations necessitate highly sensitive and accurate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for their quantification in biological matrices. The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for such analyses, as they can correct for variations in sample preparation, chromatographic retention, and ionization efficiency. However, the choice between deuterated and ¹³C-labeled standards can significantly influence analytical performance.
Key Performance Differences: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should exhibit chemical and physical properties that are virtually identical to the analyte of interest, ensuring that it behaves similarly throughout the entire analytical workflow. It is in this regard that ¹³C-labeled standards generally hold a distinct advantage over their deuterated counterparts.
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Rationale |
| Chromatographic Co-elution | Potential for chromatographic shift ("isotope effect"), often leading to earlier elution.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[3][4] | The larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, affecting its interaction with the stationary phase. The smaller relative mass difference between ¹²C and ¹³C has a negligible impact on retention time.[5] |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, which may lead to differential ion suppression or enhancement between the analyte and the standard. | More effective and reliable compensation as both the analyte and the internal standard experience the same matrix effects at the same time. | Co-elution is crucial for accurate compensation of matrix effects, as the composition of the co-eluting matrix components changes throughout the chromatographic run. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen from the solvent or matrix, especially at certain pH or temperature conditions. | Highly stable, as the ¹³C label is integrated into the carbon backbone of the molecule and is not prone to exchange. | The C-¹³C bond is as stable as a C-¹²C bond, whereas C-D bonds can be more labile than C-H bonds under certain conditions. |
| Cost and Availability | Generally more affordable and widely available for a broader range of compounds. | Typically more expensive and may be less readily available due to more complex synthetic routes. | The synthesis of ¹³C-labeled compounds often requires more intricate and costly procedures. |
Quantitative Data Summary
While direct head-to-head comparative studies for resolvin analysis are limited in the published literature, a study by Jaber et al. (2023) provides valuable insights into the performance of deuterated versus ¹³C-labeled internal standards in a broader lipidomics context. The study compared the analytical variability, expressed as the coefficient of variation (CV%), for the quantification of a wide range of lipids using either a commercially available deuterated internal standard mixture or a biologically generated ¹³C-labeled internal standard mixture. The results demonstrated a significant improvement in precision when using the ¹³C-labeled standards.
The following table summarizes the key findings from this study, illustrating the superior performance of ¹³C-labeled internal standards in reducing analytical variability.
| Internal Standard Type | Average Coefficient of Variation (CV%) | Performance Outcome |
| Deuterated Internal Standard Mixture | Higher CV% | Less effective in correcting for analytical variability. |
| ¹³C-Labeled Internal Standard Mixture | 6.36% | Significantly reduced CV% compared to non-normalized data (11.01%), indicating superior correction for analytical variations. |
These findings, while not specific to resolvins, strongly suggest that the use of ¹³C-labeled internal standards can lead to more precise and reliable quantification of lipid mediators in complex biological matrices.
Experimental Protocols
The following is a synthesized, best-practice experimental protocol for the analysis of resolvins using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on methodologies reported in the literature for the analysis of specialized pro-resolving mediators.
Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To 500 µL of plasma or other biological fluid, add a known amount of the ¹³C-labeled or deuterated resolvin internal standard mixture.
-
Protein Precipitation and Lipid Extraction: Add 2 volumes of cold methanol, vortex thoroughly, and incubate at -20°C for 60 minutes to precipitate proteins. Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 column volume of 15% aqueous methanol to remove polar impurities.
-
Elute the resolvins and other lipid mediators with 1 column volume of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column with a particle size of 1.7-1.9 µm is recommended for optimal separation (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD Eclipse Plus C18).
-
Mobile Phase A: Water with 0.01% acetic acid or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with the same additive as mobile phase A.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over 15-20 minutes to elute the resolvins, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each resolvin and its corresponding stable isotope-labeled internal standard should be optimized for maximum sensitivity and specificity.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the resolvins of interest.
Mandatory Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of Synthetic vs. Endogenous Resolvin E1: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and endogenous Resolvin E1 (RvE1), a potent specialized pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). The scientific literature overwhelmingly supports the biological equivalence of synthetic and endogenous RvE1, primarily due to their identical chemical structure, which has been confirmed through total organic synthesis.[1] Synthetic RvE1 is widely utilized in research to elucidate the therapeutic potential of this endogenous mediator in resolving inflammation. This guide presents experimental data from studies using synthetic RvE1, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows.
Data Presentation: Biological Activities of Synthetic Resolvin E1
The following tables summarize the quantitative data on the key biological activities of synthetic RvE1 from various experimental models. These activities mirror the known functions of endogenous RvE1 in promoting the resolution of inflammation.
Table 1: Inhibition of Neutrophil Migration by Synthetic Resolvin E1
| Experimental Model | Chemoattractant | RvE1 Concentration | Inhibition of Neutrophil Migration | Reference |
| In vitro Transwell Assay | Interleukin-8 (IL-8) | 10 nM | Significant | [2] |
| In vitro Transwell Assay | Interleukin-8 (IL-8) | 100 nM | Significant | [2] |
| In vitro Transwell Assay | Not specified | 2000 nM | Most effective concentration | [3] |
| In vivo Zymosan-induced Peritonitis (mouse) | Zymosan A | 100 ng/mouse (i.v.) | Significant reduction in PMN infiltration | [4] |
Table 2: Modulation of Inflammatory Cytokines by Synthetic Resolvin E1
| Experimental Model | Inflammatory Stimulus | RvE1 Concentration | Effect on Cytokine Levels | Reference |
| Human Whole Blood | - | 10-100 nM | Reduced IL-8 and TNF-α production | |
| Lipopolysaccharide (LPS)-induced Heart Injury (mouse) | LPS | Not specified | Markedly inhibited the increase in IL-1β, IL-6, and MCP-1 mRNA | |
| Interleukin-6 (IL-6) stimulated Osteoblasts | IL-6 | 100 nM | Significantly decreased RANKL production |
Table 3: Receptor Binding Affinity of Synthetic Resolvin E1
| Receptor | Ligand | Binding Affinity (Kd) | Cell System | Reference |
| ChemR23 (human, recombinant) | [³H]RvE1 | 11.3 ± 5.4 nM | CHO cells | |
| BLT1 (human, recombinant) | [³H]RvE1 | 48.3 nM | Human PMN membranes |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
In Vivo Zymosan-Induced Peritonitis Model
This model is widely used to assess the anti-inflammatory and pro-resolving effects of compounds in vivo.
Objective: To evaluate the effect of Resolvin E1 on leukocyte infiltration in an acute inflammatory setting.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Synthetic Resolvin E1
-
Sterile phosphate-buffered saline (PBS)
-
Hank's balanced salt solution (HBSS)
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly-6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of Zymosan A (typically 1 mg/mouse) suspended in sterile saline to induce peritonitis.
-
Treatment: Administer synthetic RvE1 (e.g., 100 ng/mouse) intravenously (i.v.) or intraperitoneally (i.p.) at a desired time point (e.g., at the time of zymosan injection or at the peak of inflammation).
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours post-zymosan injection), euthanize the mice and collect the peritoneal exudate by lavage with 5-10 mL of cold PBS or HBSS.
-
Cell Counting and Differentiation:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting under a microscope.
-
Alternatively, perform flow cytometry using specific cell surface markers to quantify neutrophils, macrophages, and other immune cells.
-
-
Analysis: Compare the number and composition of leukocytes in the peritoneal fluid of RvE1-treated mice to vehicle-treated controls.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate towards a chemoattractant, a process that is inhibited by pro-resolving mediators like RvE1.
Objective: To quantify the inhibitory effect of Resolvin E1 on neutrophil migration.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for neutrophil isolation
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemoattractant (e.g., Interleukin-8)
-
Synthetic Resolvin E1
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation with Ficoll-Paque, followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer.
-
Assay Setup:
-
Add the chemoattractant (e.g., IL-8) to the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension.
-
Add different concentrations of synthetic RvE1 to the upper wells with the neutrophils. Include a vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Analysis: Calculate the percentage of inhibition of chemotaxis for each RvE1 concentration compared to the vehicle control.
Mandatory Visualization
Experimental Workflow for Bioequivalence Assessment
Caption: Workflow for assessing the bioequivalence of synthetic vs. endogenous RvE1.
Resolvin E1 Signaling Pathway via ChemR23
Caption: Simplified signaling pathway of Resolvin E1 through the ChemR23 receptor.
Logical Comparison of Key Biological Activities
Caption: Logical comparison of the biological activities of endogenous and synthetic RvE1.
References
- 1. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Resolvin E1-d4
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Resolvin E1-d4. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound. Resolvin E1-d4 is a deuterated internal standard for Resolvin E1, a potent endogenous lipid mediator involved in the resolution of inflammation.[1][2] Due to its biological potency and the fact that it is typically supplied in an ethanol solution, adherence to strict safety measures is imperative.
Hazard Identification and Mitigation
Resolvin E1-d4 is most commonly supplied as a solution in ethanol.[3] Therefore, the primary hazards are associated with the solvent, which is a flammable liquid and can cause serious eye irritation. While the toxicological properties of Resolvin E1-d4 itself have not been extensively studied, it is a biologically active molecule and should be handled with care to avoid direct contact or inhalation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following PPE is required when handling Resolvin E1-d4.
| Equipment/Control | Specification | Purpose |
| Eye & Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes of the ethanol solution. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the compound and solvent. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from potential spills. |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling ethanol vapors and any potential aerosols. |
| Safety Equipment | Accessible eyewash station and safety shower. | Provides immediate decontamination in case of accidental exposure.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational protocol is crucial for the safe handling of Resolvin E1-d4 in a laboratory setting. The workflow below outlines the necessary steps from preparation to post-handling cleanup.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: microcentrifuge tubes, pipette and tips, and any additional solvents.
-
Put on all required personal protective equipment as detailed in the table above.[4]
-
-
Handling the Compound:
-
Before opening, allow the vial of Resolvin E1-d4 to warm to room temperature to prevent condensation of moisture, which could compromise the compound.
-
Perform all operations, including opening the vial and aliquoting, within the fume hood.
-
Using a calibrated micropipette, carefully transfer the desired volume of the solution. Avoid splashing.
-
Once aliquoting is complete, securely cap the parent vial and any prepared dilutions.
-
-
Storage:
-
Resolvin E1-d4 in ethanol should be stored at -80°C for long-term stability.
-
Return the parent vial to the freezer promptly after use.
-
-
Post-Handling:
-
Decontaminate the work area within the fume hood.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory and environment.
-
Contaminated Materials: All disposable items that have come into contact with Resolvin E1-d4 (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated, sealed hazardous waste container.
-
Unused Solutions: Unused or expired solutions of Resolvin E1-d4 should be disposed of as flammable chemical waste, following all local, state, and federal regulations. Do not pour down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Spill: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's EHS office.
Compound Data
The following table summarizes key quantitative data for Resolvin E1 and its deuterated form. The physical properties are expected to be very similar.
| Property | Resolvin E1 | Resolvin E1-d4 |
| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₂₆D₄O₅ |
| Molecular Weight | 350.5 g/mol | 354.5 g/mol |
| Purity | N/A | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in ethanol | A solution in ethanol |
| Storage Temperature | -80°C | -80°C |
| Solubility (PBS, pH 7.2) | ~0.05 mg/mL | ~0.05 mg/mL |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
